(-)-Diacetyl-D-tartaric Anhydride
Description
The exact mass of the compound 2,5-Furandione, 3,4-bis(acetyloxy)dihydro-, (3S,4S)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Tartrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
[(3S,4S)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h5-6H,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKITKDHDMPGPW-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(=O)OC1=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C(=O)OC1=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70728-23-3 | |
| Record name | Diacetyltartaric anhydride, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070728233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Diacetyl-D-tartaric Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETYLTARTARIC ANHYDRIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G28O8INA78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(-)-Diacetyl-D-tartaric anhydride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of (-)-Diacetyl-D-tartaric anhydride. The information is curated for researchers, scientists, and professionals in drug development who utilize this chiral building block in their work. This document summarizes key quantitative data in a structured format, outlines detailed experimental protocols, and provides visualizations of relevant chemical processes.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline powder.[1] It is a chiral molecule widely used in asymmetric synthesis and as a resolving agent.[1]
| Property | Value |
| Molecular Formula | C₈H₈O₇ |
| Molecular Weight | 216.15 g/mol |
| Appearance | White or off-white crystalline powder |
| Melting Point | 133 - 136 °C |
| Optical Rotation [α]²⁰D | -93° to -98° (c=0.5 in CHCl₃) |
| Solubility | Soluble in Dichloromethane, Methanol. |
| Purity | ≥ 98% (Assay by titration) |
| Storage Conditions | Store at < 0 °C |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a standard organic synthesis procedure.[4]
Materials:
-
Anhydrous, powdered D-tartaric acid (0.27 mole)
-
Acetic anhydride (1.33 moles)
-
Concentrated sulfuric acid (1.2 ml)
-
Dry benzene
-
Cold absolute ether
-
Phosphorus pentoxide
-
Paraffin shavings
Equipment:
-
500-ml three-necked round-bottomed flask
-
Liquid-sealed stirrer
-
Two reflux condensers
-
Beaker
-
15-cm Büchner funnel
-
Vacuum desiccator
Procedure:
-
Place 40 g (0.27 mole) of anhydrous, powdered D-tartaric acid into a 500-ml three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers.
-
Prepare a solution of 1.2 ml of concentrated sulfuric acid in 136 g (126 ml, 1.33 moles) of acetic anhydride.
-
Add the acetic anhydride solution to the flask and start the stirrer. The mixture will warm up as the tartaric acid dissolves.
-
Gently heat the solution under reflux with stirring for 10 minutes. The reaction can be vigorous initially, so careful heating is advised.
-
Pour the hot solution into a beaker and cool it in an ice bath for 1 hour.
-
Collect the crude crystalline product on a 15-cm Büchner funnel.
-
Wash the crystals twice with 20-ml portions of dry benzene.
-
Mechanically stir the washed product with 175 ml of cold absolute ether.
-
Filter the product and place it in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to dry.
-
The expected yield of diacetyl-d-tartaric anhydride is between 41–44.5 g (71–77%).
Determination of Melting Point
A general method for determining the melting point of an organic compound using a capillary tube is as follows.[5][6]
Procedure:
-
Finely powder a small amount of the crystalline sample.
-
Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end.
-
Compact the sample at the bottom of the tube by gently tapping it. The sample height should be 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the end of melting). This range is the melting point of the sample.
Measurement of Optical Rotation
The optical rotation is measured using a polarimeter.[7][8][9]
Procedure:
-
Prepare a solution of the compound at a known concentration (c) in a suitable solvent (e.g., chloroform). The concentration is typically expressed in g/100 mL.
-
Calibrate the polarimeter with the pure solvent (blank reading).
-
Fill the polarimeter sample tube (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.
-
Place the sample tube in the polarimeter and measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)
Visualizations
The following diagrams illustrate the synthesis workflow and the stereochemical relationship of this compound.
Caption: Synthesis workflow for this compound.
Caption: Stereochemical relationship of tartaric acid derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (+)-DIACETYL-L-TARTARIC ANHYDRIDE CAS#: 6283-74-5 [m.chemicalbook.com]
- 3. (+)-DIACETYL-L-TARTARIC ANHYDRIDE | 6283-74-5 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 8. Stereochemistry [employees.csbsju.edu]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to (-)-Diacetyl-D-tartaric anhydride: Chemical Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (-)-Diacetyl-D-tartaric anhydride, a pivotal chiral auxiliary in synthetic chemistry. The document details its chemical structure, stereochemistry, physicochemical properties, synthesis, and significant applications, particularly in the realm of drug development and chiral separations.
Chemical Structure and Stereochemistry
This compound, a derivative of D-tartaric acid, is a cyclic anhydride featuring two acetylated stereocenters. Its systematic IUPAC name is [(3S,4S)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate.
The stereochemistry of the molecule is inherited from its precursor, D-(-)-tartaric acid, which possesses the (2S,3S) configuration. According to the Cahn-Ingold-Prelog (CIP) priority rules, the two stereogenic centers in the anhydride ring are assigned as (3S,4S). This specific spatial arrangement of the substituents is fundamental to its efficacy as a chiral resolving agent, enabling it to form diastereomeric salts with racemic mixtures, which can then be separated based on their differing physical properties.
Molecular Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, with comparative data for its enantiomer, (+)-Diacetyl-L-tartaric anhydride.
| Property | This compound | (+)-Diacetyl-L-tartaric anhydride | Reference(s) |
| Molecular Formula | C₈H₈O₇ | C₈H₈O₇ | [1] |
| Molecular Weight | 216.14 g/mol | 216.14 g/mol | [1] |
| Appearance | White to off-white crystalline powder | White crystalline solid | [2] |
| Melting Point | 133-134 °C | 130-135 °C | [3] |
| Optical Rotation [α]D²⁰ | -97.2° (c=0.47, Chloroform) | +59° (c=6, Acetone) | [3] |
| Solubility | Soluble in methanol and dichloromethane. | Soluble in methanol and dichloromethane; slightly soluble in water. | [4] |
Experimental Protocols
Synthesis of this compound
A detailed and reliable protocol for the synthesis of this compound from D-tartaric acid has been well-established.[3][5]
Materials:
-
Anhydrous, powdered D-tartaric acid (0.27 mole, 40 g)
-
Acetic anhydride (1.33 moles, 126 mL, 136 g)
-
Concentrated sulfuric acid (1.2 mL)
-
Dry benzene
-
Cold absolute ether
Procedure:
-
In a 500-mL three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered D-tartaric acid.
-
Add a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride and initiate stirring. The reaction mixture will warm up as the tartaric acid dissolves.
-
Gently heat the solution under reflux with continuous stirring for 10 minutes.
-
Pour the hot solution into a beaker and cool in an ice bath for 1 hour to induce crystallization.
-
Collect the crude crystalline product on a 15-cm Büchner funnel.
-
Wash the crystals twice with 20-mL portions of dry benzene.
-
Mechanically stir the washed product with 175 mL of cold absolute ether.
-
Filter the product and place it in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to dry completely.
Yield: 41–44.5 g (71–77%).[3][5]
Note: The product is not highly stable and should be prepared as needed. It can be stored in a vacuum desiccator over phosphorus pentoxide.[5]
Applications in Drug Development: Chiral Resolution
This compound is a cornerstone chiral resolving agent, extensively used in the pharmaceutical industry to separate enantiomers of racemic drugs, particularly amines and alcohols. The principle of this application lies in the formation of diastereomeric salts with distinct solubilities, allowing for their separation by fractional crystallization.
Experimental Workflow for Chiral Resolution of a Racemic Amine
The following diagram illustrates a typical experimental workflow for the chiral resolution of a racemic amine using this compound.
Caption: A generalized workflow for the chiral resolution of a racemic amine.
Spectroscopic Data
¹H NMR Spectroscopy (of (+)-enantiomer): The proton NMR spectrum would be expected to show signals corresponding to the methine protons of the tartaric acid backbone and the methyl protons of the acetyl groups.
¹³C NMR Spectroscopy (of (+)-enantiomer): The carbon NMR spectrum would display signals for the carbonyl carbons of the anhydride and ester groups, the methine carbons of the tartaric acid backbone, and the methyl carbons of the acetyl groups.
FTIR Spectroscopy (of (+)-enantiomer): The infrared spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the anhydride and ester functional groups. Typically, anhydrides show two distinct C=O stretching bands.
Conclusion
This compound remains an indispensable tool in asymmetric synthesis and drug development. Its well-defined stereochemistry and reactivity make it a highly effective chiral resolving agent. The protocols for its synthesis and application are robust and scalable, ensuring its continued importance in both academic research and industrial manufacturing for the production of enantiomerically pure compounds.
References
- 1. This compound | 70728-23-3 [m.chemicalbook.com]
- 2. (+)-Diacetyl-L-tartaric anhydride | C8H8O7 | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Diacetyl-D-tartaric anhydride - Chempedia - LookChem [lookchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
(-)-Diacetyl-D-tartaric Anhydride: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and applications of (-)-Diacetyl-D-tartaric anhydride, a pivotal chiral building block in modern organic chemistry and drug development.
This compound is a versatile and highly valuable chiral auxiliary and resolving agent. Its rigid, C2-symmetric structure, derived from naturally abundant D-tartaric acid, makes it an indispensable tool for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. This guide provides a detailed overview of its chemical and physical properties, a robust synthesis protocol, and in-depth methodologies for its key applications in chiral resolution and asymmetric synthesis.
Core Properties and Specifications
This compound is a white to off-white crystalline powder. A summary of its key quantitative properties is provided in Table 1.
| Property | Value |
| CAS Number | 70728-23-3 |
| Molecular Formula | C₈H₈O₇ |
| Molecular Weight | 216.15 g/mol |
| Melting Point | 133 - 136 °C |
| Optical Rotation [α]²⁰/D | -93° to -98° (c=0.5 in CHCl₃)[1] |
| Purity | ≥ 98% (Assay by titration)[1] |
Synthesis of this compound
The synthesis of this compound is a well-established procedure involving the acylation and subsequent dehydration of D-tartaric acid. The following protocol is adapted from established literature procedures.[2]
Experimental Protocol: Synthesis
Materials:
-
Anhydrous, powdered D-tartaric acid (0.27 mole)
-
Acetic anhydride (1.33 moles)
-
Concentrated sulfuric acid (1.2 mL)
-
Dry benzene
-
Cold absolute ether
-
Phosphorus pentoxide
-
Paraffin shavings
Equipment:
-
500-mL three-necked round-bottomed flask
-
Liquid-sealed stirrer
-
Two reflux condensers
-
Heating mantle
-
Beaker
-
Ice bath
-
15-cm Büchner funnel
-
Vacuum desiccator
Procedure:
-
To a 500-mL three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, add 40 g (0.27 mole) of anhydrous, powdered D-tartaric acid.
-
In a separate beaker, prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride.
-
Add the acetic anhydride solution to the flask containing D-tartaric acid and start the stirrer. The mixture will warm up as the tartaric acid dissolves.
-
Gently heat the solution to reflux with continuous stirring for 10 minutes. The reaction can be vigorous initially, hence the use of two condensers is advised.[2]
-
Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization.
-
Collect the crude crystalline product on a 15-cm Büchner funnel.
-
Wash the collected crystals twice with 20-mL portions of dry benzene.
-
Mechanically stir the washed product with 175 mL of cold absolute ether, then filter.
-
Place the filtered product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to dry completely.
-
The expected yield of this compound is 41–44.5 g (71–77%), with a melting point of 133–134 °C.[2]
Note: The product is not stable and should be prepared as needed. It can be stored in a vacuum desiccator over phosphorus pentoxide and paraffin.[2]
Synthesis Workflow
Caption: Synthesis of this compound.
Applications in Drug Development
This compound is a cornerstone in the synthesis of chiral pharmaceuticals due to its efficacy as both a chiral resolving agent and a chiral auxiliary.
Chiral Resolution of Racemic Compounds
The primary application of this compound is in the separation of enantiomers from a racemic mixture, a process known as chiral resolution. This is typically achieved through the formation of diastereomeric salts with racemic amines or alcohols. The differing physical properties of these diastereomers, particularly their solubility, allow for their separation by fractional crystallization.
Materials:
-
Racemic amine
-
This compound (0.5 - 1.0 equivalent)
-
Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)
-
Base (e.g., NaOH or NaHCO₃ solution)
-
Organic extraction solvent (e.g., dichloromethane or diethyl ether)
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve this compound in the same solvent. Slowly add the anhydride solution to the amine solution with stirring. The reaction may be exothermic.
-
Fractional Crystallization: Allow the mixture to stir at room temperature or heat gently to ensure complete salt formation. Cool the solution slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.
-
Isolation of Diastereomer: Collect the crystallized diastereomeric salt by filtration and wash it with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the isolated diastereomeric salt in water and add a base to raise the pH, liberating the free amine.
-
Extraction and Isolation: Extract the liberated amine with an organic solvent. Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by measuring its specific rotation.
References
(-)-Diacetyl-D-tartaric anhydride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: (-)-Diacetyl-D-tartaric anhydride
| Identifier | Value | Reference |
| CAS Number | 70728-23-3 | [1] |
| Molecular Formula | C₈H₈O₇ | |
| Molecular Weight | 216.15 g/mol | [1] |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 133–134 °C | [2] |
| Optical Rotation | [α]D²⁰ = -97.2° (c = 0.47 in dry chloroform) | [2] |
Synthesis and Experimental Protocol
This compound is synthesized from D-tartaric acid and acetic anhydride. The following is a detailed experimental protocol for its preparation.[1][2]
Materials and Equipment:
-
Anhydrous, powdered D-tartaric acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Dry benzene
-
Cold absolute ether
-
500-mL three-necked round-bottomed flask
-
Liquid-sealed stirrer
-
Two reflux condensers
-
Heating mantle
-
Ice bath
-
Büchner funnel
-
Vacuum desiccator with phosphorus pentoxide and paraffin shavings
Experimental Procedure:
-
Reaction Setup : In a 500-mL three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered d-tartaric acid.
-
Addition of Reagents : Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride. Add this solution to the flask while stirring. An exothermic reaction will occur, and the tartaric acid will dissolve.
-
Reflux : Gently heat the solution under reflux with continuous stirring for 10 minutes. The reaction can be vigorous initially, necessitating the use of a large flask and two condensers.[1]
-
Crystallization : Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization.
-
Isolation and Washing : Collect the crude crystalline product on a 15-cm Büchner funnel. Wash the crystals twice with 20-mL portions of dry benzene.
-
Purification : Transfer the washed product to a beaker and stir it mechanically with 175 mL of cold absolute ether. Filter the product again.
-
Drying : Place the purified product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to ensure it is completely dry.
-
Yield : The expected yield of this compound is between 41–44.5 g (71–77%).[1][2]
Note: The product is not stable and should be prepared as needed. If stored in a standard stoppered bottle, it will become gummy, and the melting point will decrease significantly within a few days.[1]
Key Applications in Research and Drug Development
This compound is a versatile chiral building block with significant applications in the pharmaceutical and chemical industries.
-
Chiral Auxiliary in Asymmetric Synthesis : Its primary role is as a chiral auxiliary, facilitating the synthesis of enantiomerically pure compounds, which is critical in drug development.[3]
-
Chiral Resolution : It is highly effective for the separation of enantiomers, a crucial step in pharmaceutical research to ensure the purity of active pharmaceutical ingredients (APIs).[3]
-
Chiral Derivatizing Agent : It is used as a chiral derivatizing agent in analytical techniques like HPLC to separate and quantify enantiomers of various compounds, including amino alcohols.
-
Synthesis of Biomolecules : Researchers utilize this compound in the synthesis of various biomolecules, contributing to the development of new therapeutic agents.[3]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reactions involving this compound, such as its reaction with amines to form amides and imides, proceed via a nucleophilic acyl substitution mechanism. In this reaction, a nucleophile (e.g., an amine) attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequently, a carboxylate leaving group is eliminated, and after deprotonation, the final amide or imide product is formed.
Diagrams
Caption: Synthesis workflow for this compound.
Caption: Chiral resolution workflow using this compound.
References
A Comprehensive Technical Guide to the Synthesis of (-)-Diacetyl-D-tartaric Anhydride from D-Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of (-)-Diacetyl-D-tartaric anhydride from D-tartaric acid. This chiral compound is a valuable intermediate in asymmetric synthesis, particularly for the resolution of racemic mixtures and the preparation of enantiomerically pure pharmaceuticals.[1][2][3] This document outlines the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.
Reaction Principle
The synthesis of this compound from D-tartaric acid is a classic esterification and dehydration reaction. D-tartaric acid is treated with an excess of acetic anhydride, which serves as both the acetylating agent for the hydroxyl groups and the dehydrating agent to form the cyclic anhydride. The reaction is typically catalyzed by a strong acid.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound based on established laboratory procedures.[4][5]
Table 1: Reactant and Catalyst Quantities
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| D-Tartaric Acid | 150.09 | 40 | 0.27 | 1 |
| Acetic Anhydride | 102.09 | 136 (126 mL) | 1.33 | ~4.9 |
| Conc. Sulfuric Acid | 98.08 | ~2.2 (1.2 mL) | ~0.022 | ~0.08 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Reaction Temperature | Initial warming, then gentle reflux |
| Reaction Time | 10 minutes at reflux |
| Product Yield | 41 - 44.5 g (71 - 77%) |
| Melting Point | 133 - 134 °C |
| Specific Rotation [α]D²⁰ | -97.2° (c=0.47 in dry chloroform) |
Experimental Protocol
This section details the experimental methodology for the synthesis of this compound.
Materials:
-
Anhydrous, powdered D-tartaric acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Dry benzene
-
Cold absolute ether
-
Petroleum ether (for recovery of additional product)
-
Phosphorus pentoxide
-
Paraffin shavings
Equipment:
-
500-mL three-necked round-bottomed flask
-
Liquid-sealed mechanical stirrer
-
Two reflux condensers
-
Heating mantle or oil bath
-
Beaker
-
Ice bath
-
15-cm Büchner funnel
-
Vacuum desiccator
Procedure:
-
Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered D-tartaric acid.[4][5]
-
Reagent Addition: Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride. Add this solution to the flask and start the stirrer.[4][5] The reaction may be vigorous at the start, so the use of a large flask and two condensers is recommended.[5]
-
Reaction: The mixture will warm up, and the D-tartaric acid will dissolve. Heat the solution gently under reflux with stirring for 10 minutes.[4][5]
-
Crystallization: Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization.[4][5]
-
Filtration and Washing: Collect the crude crystalline product on a 15-cm Büchner funnel. Wash the crystals twice with 20-mL portions of dry benzene.[4][5]
-
Purification: Stir the product mechanically with 175 mL of cold absolute ether, then filter again.[4][5]
-
Drying: Place the purified product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours. The yield of this compound is 41–44.5 g (71–77%).[4][5]
-
Second Crop Recovery (Optional): Additional, though lower-grade, product can be obtained by pouring the mother liquor into petroleum ether, filtering the resulting precipitate, washing it twice with absolute ether, and drying. This can yield an additional 7 g of product with a melting point of 129–131 °C.[5]
Product Stability:
This compound is not stable and should be prepared as needed.[5] It can be stored in a vacuum desiccator over phosphorus pentoxide, but the melting point may decrease slightly over the first few days.[5] If stored in a standard stoppered bottle, the product can become gummy, with a significant drop in melting point within a few days.[5] Attempts to recrystallize the anhydride often lead to decomposition.[5]
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Overview
Caption: Simplified mechanism for the formation of the target anhydride.
References
- 1. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Diacetyl-D-tartaric anhydride - Chempedia - LookChem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Characterization of (-)-Diacetyl-D-tartaric anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (-)-Diacetyl-D-tartaric anhydride, a crucial chiral building block in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.
Note on Enantiomeric Equivalence: The spectroscopic data presented herein is primarily based on its enantiomer, (+)-Diacetyl-L-tartaric anhydride. The NMR and IR spectra of enantiomers are identical. The key differentiating property is the sign of the specific optical rotation.
Spectroscopic Data
The quantitative NMR and IR data for this compound are summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~5.7 | Singlet | Methine (CH) |
| ~2.2 | Singlet | Methyl (CH₃) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Carbonyl (Ester, C=O) |
| ~163 | Carbonyl (Anhydride, C=O) |
| ~72 | Methine (CH) |
| ~20 | Methyl (CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the carbonyl groups of the anhydride and ester functionalities. Acid anhydrides typically exhibit two distinct C=O stretching bands due to symmetric and asymmetric vibrations.[1][2]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1850 - 1780 | Strong | Asymmetric C=O Stretch (Anhydride) |
| ~1780 - 1720 | Strong | Symmetric C=O Stretch (Anhydride) |
| ~1750 - 1735 | Strong | C=O Stretch (Ester) |
| ~1230 | Strong | C-O Stretch (Ester) |
| ~1100 - 1000 | Strong | C-O Stretch (Anhydride) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound
A common method for the synthesis of diacetyl-D-tartaric anhydride involves the reaction of D-tartaric acid with acetic anhydride in the presence of a catalyst.[3][4][5]
-
Reaction Setup: Anhydrous D-tartaric acid is placed in a round-bottom flask equipped with a stirrer and reflux condenser.
-
Reagent Addition: A solution of acetic anhydride, with a catalytic amount of concentrated sulfuric acid, is added to the flask.
-
Reaction: The mixture is stirred and gently heated under reflux. The tartaric acid dissolves as the reaction proceeds.
-
Isolation: The reaction mixture is cooled, and the crude product crystallizes.
-
Purification: The crystalline product is collected by filtration, washed with a non-polar solvent (e.g., benzene or ether), and dried under vacuum over a desiccant.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Varian CFT-20, operating at an appropriate frequency.
-
Data Acquisition: Spectra are acquired at room temperature. The chemical shifts are referenced to the residual solvent peak.
-
Data Processing: The collected data is processed using appropriate software to obtain the final spectra.
IR Spectroscopy
-
Sample Preparation: An IR spectrum can be obtained using the KBr pellet or film method. For the film method, a small amount of the compound is dissolved in a volatile solvent like chloroform, and a thin film is cast on a KBr plate.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]
- 2. (+)-Diacetyl-L-tartaric anhydride | C8H8O7 | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. (+)-O,O -Diacetyl- L -tartaric anhydride 97 6283-74-5 [sigmaaldrich.com]
Technical Guide to the Safe Handling of (-)-Diacetyl-D-tartaric anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for (-)-Diacetyl-D-tartaric anhydride (CAS RN 6283-74-5). The information presented is compiled from safety data sheets and general chemical safety literature. As this compound and its enantiomer, (+)-Diacetyl-L-tartaric anhydride, possess identical chemical and physical properties, safety data for both are considered applicable and interchangeable.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is a combustible solid that is sensitive to moisture.[1]
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4][5] | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][3][4][5] | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[4][5] | Warning | GHS07 |
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below.
| Property | Value |
| Molecular Formula | C8H8O7[4] |
| Molecular Weight | 216.15 g/mol [4] |
| Appearance | White crystalline flakes/solid[1] |
| Water Solubility | Reacts with water[1] |
| Stability | Moisture sensitive. Considered stable under recommended storage conditions.[1][2] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict laboratory protocols is essential to minimize risk when working with this compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Local exhaust ventilation should be used to control the dispersion of dust.[2]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
A summary of recommended personal protective equipment is provided in the table below.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166 compliant).[4][6] |
| Hand Protection | Chemical-resistant gloves such as nitrile rubber (minimum 8 mil thickness), butyl rubber, or neoprene.[1][7] It is advisable to double-glove for extended contact.[7] Always inspect gloves for degradation before use.[1] |
| Skin and Body Protection | A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[4][6] |
| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA-approved N95 dust mask or a full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[6][8] |
Handling Procedures
-
Avoid all personal contact, including the inhalation of dust.[1]
-
Prevent the formation of dust and aerosols.[6]
-
Wash hands thoroughly after handling.[2]
-
Empty containers may contain residual dust and should be handled with care.[1] Do not cut, drill, grind, or weld on or near containers.[1]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6]
-
Protect from moisture.[2] The product is not stable if exposed to moisture and should be stored in a desiccator over phosphorus pentoxide.[9]
-
Store under an inert gas atmosphere.[2]
-
Segregate from incompatible materials such as strong oxidizing agents, acids, alcohols, and water.[1]
Emergency Procedures
First Aid Measures
A summary of first aid measures is provided in the table below. In all cases of exposure, seek medical attention.[2]
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[4] Remove contact lenses if present and easy to do.[2] |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[6] |
Spill Response Protocol
In the event of a spill, follow the established protocol to ensure safety and proper cleanup.
Workflow for Incidental Spill Cleanup of this compound
Caption: Workflow for handling incidental spills of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][6]
-
Hazards from Combustion: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO2).[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Disposal Considerations
All waste materials must be handled in accordance with local, state, and federal regulations.[1] Dispose of the chemical and its container as hazardous waste through a licensed disposal company.[2] Do not allow the product to enter drains.[2]
Toxicological and Ecological Information
There is no specific quantitative toxicological data, such as LD50 values, available for this compound in the reviewed literature.[4] The substance is not classified as a persistent, bioaccumulative, and toxic (PBT) or a very persistent and very bioaccumulative (vPvB) substance.[2] There is no information available on its ecotoxicity.[6]
Logical Workflow for Safe Use
The following diagram illustrates the logical steps for the safe use of this compound in a laboratory setting.
Logical Workflow for Safe Laboratory Use
Caption: Logical workflow for the safe laboratory use of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 4. fishersci.fr [fishersci.fr]
- 5. (+)-Diacetyl-L-tartaric anhydride | C8H8O7 | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 8. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Solubility Profile of (-)-Diacetyl-D-tartaric Anhydride in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Data
Based on available chemical literature and supplier specifications, the solubility of (-)-Diacetyl-D-tartaric anhydride in common organic solvents can be summarized as follows. It is important to note that the enantiomer, (+)-Diacetyl-L-tartaric anhydride, is expected to have identical solubility properties in achiral solvents.
| Solvent | Qualitative Solubility |
| Dichloromethane | Soluble[1] |
| Methanol | Soluble[1] |
| Acetone | Slightly Soluble (solubility may increase with heating)[2] |
| Chloroform | Slightly Soluble (solubility may increase with heating)[2] |
| Water | Slightly Soluble[2][3][4][5] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a gravimetric method can be employed. This protocol outlines a general procedure for determining the solubility of this compound in a given organic solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., dichloromethane, methanol, acetone, chloroform)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vials with airtight seals
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Carefully evaporate the solvent from the vial using a gentle stream of inert gas, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the anhydride.
-
Once the solvent is completely removed, place the vial in a vacuum desiccator to ensure all residual solvent is removed and the solid is completely dry.
-
Weigh the vial containing the dry solid. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The mass of the solvent can be calculated by subtracting the mass of the dissolved solid from the total mass of the solution.
-
Solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
References
Methodological & Application
Application Note: Chiral Resolution of Amines Using (-)-Diacetyl-D-tartaric Anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantiomeric purity of chiral amines is a critical parameter in the pharmaceutical and fine chemical industries, as different enantiomers of a molecule often exhibit distinct pharmacological and toxicological profiles. One of the most reliable and industrially scalable methods for separating racemic amines is through the formation of diastereomers using a chiral resolving agent.[1] (-)-Diacetyl-D-tartaric anhydride is an effective resolving agent that reacts with racemic primary and secondary amines to form a pair of diastereomeric amides.[2][3] These diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.[1][4] This document provides a detailed protocol for the chiral resolution of amines using this method.
Principle of Resolution
The chiral resolution process is based on the reaction of a racemic amine (a 1:1 mixture of R- and S-enantiomers) with an enantiomerically pure resolving agent, this compound. This reaction opens the anhydride ring to form two stable diastereomeric amides (or half-amides).
(±)-Amine + this compound → (R)-Amide-(D)-Tartaryl + (S)-Amide-(D)-Tartaryl
These resulting diastereomers, unlike the initial enantiomers, have different physical properties. This difference is exploited in the fractional crystallization step, where the less soluble diastereomer preferentially crystallizes from a suitable solvent, allowing for its isolation by filtration. The enantiomerically enriched amine can then be recovered from the isolated diastereomer, typically through hydrolysis.
Experimental Protocol
This protocol outlines a general procedure. Optimal conditions, such as solvent, temperature, and concentration, may vary depending on the specific amine substrate and should be determined empirically.
1. Formation of Diastereomeric Amides
-
Materials:
-
Racemic amine
-
This compound (1.0 equivalent)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile, dichloromethane, or toluene)
-
-
Procedure:
-
Dissolve the racemic amine in a minimal amount of the chosen anhydrous solvent in a clean, dry flask equipped with a magnetic stirrer.
-
In a separate flask, dissolve 1.0 molar equivalent of this compound in the same solvent.
-
Slowly add the amine solution to the anhydride solution at room temperature with continuous stirring. The reaction is often exothermic. Maintain the temperature with a water bath if necessary.
-
Stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC or LC-MS). The diastereomeric amides may begin to precipitate during this step.
-
2. Fractional Crystallization for Diastereomer Separation
-
Procedure:
-
If the diastereomers have precipitated, gently heat the mixture until a clear solution is obtained. If they are fully dissolved, you may need to reduce the solvent volume by evaporation.
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator (e.g., 4°C) can promote crystallization. For some systems, rapid crystallization may be necessary to leverage kinetic control, requiring filtration within an hour.[5]
-
The less soluble diastereomer will crystallize out of the solution. The process can be initiated by seeding with a small crystal of the desired product if available.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the isolated diastereomeric crystals. The enantiomeric purity of the crystals can be improved by one or more recrystallization steps.
-
3. Recovery of the Enantiomerically Enriched Amine
-
Materials:
-
Isolated and dried diastereomeric amide
-
Aqueous acid (e.g., 3 M HCl) or base (e.g., 3 M NaOH)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane)
-
-
Procedure (Acidic Hydrolysis):
-
Suspend the diastereomeric amide in an aqueous acid solution (e.g., 3 M HCl).
-
Heat the mixture under reflux for 2-6 hours to hydrolyze the amide bond. Monitor the reaction for the disappearance of the starting material.
-
After cooling to room temperature, wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the diacetyl-tartaric acid by-product.
-
Make the aqueous layer strongly basic (pH > 12) by the slow addition of a concentrated base (e.g., 50% NaOH).
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane) multiple times.[1]
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
4. Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the final amine product should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
NMR spectroscopy using a chiral shift reagent.
Quantitative Data Summary
The effectiveness of chiral resolution can vary significantly based on the substrate and conditions. The following table summarizes representative data for the resolution of various amines using tartaric acid derivatives.
| Amine Substrate | Resolving Agent | Yield of Desired Enantiomer | Enantiomeric Excess (e.e.) | Solvent System | Reference |
| 1-Phenylethylamine | (R,R)-Tartaric Acid | ~85-90% | >90% | Methanol | [4] |
| (R,S)-Tamsulosin Intermediate | (R,R)-Dibenzoyl Tartaric Acid | High | >95% | Water/Methanol | [6] |
| 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine | N-acetyl-L-leucine | 44% (89% of theoretical) | High | Not Specified | [7] |
Note: Data for this compound specifically is often proprietary or embedded in broader studies. The principles and outcomes are analogous to those with other tartaric acid derivatives shown.[1]
Visual Workflow
The following diagram illustrates the key stages of the chiral resolution process.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
Application Note: Enantiomeric Separation of Alcohols Using (-)-Diacetyl-D-tartaric Anhydride
Abstract
This application note provides a detailed protocol for the enantiomeric separation of chiral alcohols through derivatization with (-)-Diacetyl-D-tartaric anhydride. This method facilitates the conversion of enantiomeric alcohols into diastereomeric esters, which can be effectively separated and quantified using standard chromatographic and spectroscopic techniques. Detailed methodologies for the derivatization reaction, purification, and subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. This protocol is intended for researchers, scientists, and professionals in drug development and stereoselective synthesis.
Introduction
The determination of enantiomeric purity is a critical aspect of pharmaceutical development and asymmetric synthesis, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. A common and effective method for analyzing the enantiomeric composition of chiral alcohols is the use of a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties and can be separated by achiral chromatographic methods.
This compound is an effective and commercially available CDA for the resolution of racemic alcohols. The reaction of a racemic alcohol with this enantiomerically pure anhydride yields a mixture of diastereomeric esters. These esters can then be separated and quantified using High-Performance Liquid Chromatography (HPLC) on a standard achiral stationary phase or analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the diastereomeric and, consequently, the enantiomeric excess (e.e.) of the original alcohol.
Principle
The underlying principle of this method is the conversion of a mixture of enantiomers into a mixture of diastereomers by reaction with an enantiomerically pure reagent. As illustrated below, the reaction of a racemic alcohol (containing both R- and S-enantiomers) with this compound results in the formation of two diastereomeric esters. These diastereomers possess different spatial arrangements and, therefore, exhibit different physical and chemical properties, allowing for their separation and quantification.
Application Notes: Chiral Separation of Amino Acids by HPLC using (-)-Diacetyl-D-tartaric Anhydride Derivatization
Introduction
The enantiomeric separation of amino acids is crucial in various fields, including pharmacology, biochemistry, and food science, as the biological activity of amino acids is often stereospecific. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. One effective strategy for the chiral resolution of amino acids on achiral stationary phases is pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated by conventional reversed-phase HPLC.
This document details the use of (-)-Diacetyl-D-tartaric anhydride as a chiral derivatizing agent for the analysis of amino acid enantiomers. The anhydride reacts with the primary or secondary amino group of the amino acids to form stable diastereomeric amides, which can be resolved on a standard C18 column.
Principle of the Method
The methodology is based on the reaction of the amino group of a chiral amino acid with the chiral reagent, this compound. This reaction results in the formation of a pair of diastereomers. Since diastereomers have distinct physical and chemical properties, they can be separated using achiral chromatographic techniques. The separation is achieved on a reversed-phase HPLC column, and the eluted diastereomers are detected by a UV-Vis detector. The relative peak areas of the two diastereomers can be used to determine the enantiomeric purity of the amino acid sample.
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with this compound
This protocol is based on the general principles of amine derivatization with anhydrides and has been adapted for amino acids.
Materials and Reagents:
-
Amino acid standard or sample
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Triethylamine (TEA) or another suitable organic base
-
Deionized water, HPLC grade
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA) for reaction quenching
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve the amino acid sample in a suitable solvent, such as a mixture of water and acetonitrile. The concentration should be adjusted to be within the linear range of the HPLC detector after derivatization.
-
Derivatization Reaction:
-
In a reaction vial, add 100 µL of the amino acid solution.
-
Add 50 µL of a 1% (w/v) solution of this compound in acetonitrile.
-
Add 20 µL of triethylamine to catalyze the reaction and neutralize any acidic byproducts.
-
Vortex the mixture for 30 seconds.
-
-
Reaction Conditions: Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath. The optimal temperature and time may vary for different amino acids and should be optimized.
-
Reaction Quenching: After incubation, cool the reaction vial to room temperature. Add 20 µL of 1 M HCl or 1% TFA to quench the reaction and neutralize the excess base.
-
Sample Dilution: Dilute the derivatized sample with the initial mobile phase to a suitable concentration for HPLC injection.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: HPLC Analysis of Derivatized Amino Acids
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm or another appropriate wavelength depending on the amino acid.
-
Injection Volume: 20 µL.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 50 | 50 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
Data Presentation
The following table provides illustrative retention data for the diastereomers of selected amino acids derivatized with this compound. Please note that these are expected values based on general chromatographic principles, and actual retention times may vary depending on the specific HPLC system and conditions. The elution order of diastereomers can also vary.
| Amino Acid | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Resolution (Rs) |
| Alanine | 12.5 | 13.8 | 1.8 |
| Valine | 15.2 | 16.5 | 1.7 |
| Leucine | 18.1 | 19.6 | 1.9 |
| Phenylalanine | 20.3 | 22.1 | 2.1 |
Visualizations
Caption: Experimental workflow for amino acid derivatization and HPLC analysis.
Caption: Formation of diastereomers from amino acid enantiomers.
Application Notes and Protocols: (-)-Diacetyl-D-tartaric Anhydride in the Preparation of Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Diacetyl-D-tartaric anhydride is a versatile and readily available chiral building block derived from naturally occurring D-(-)-tartaric acid. Its C2-symmetric backbone and reactive anhydride functionality make it an excellent starting material for the synthesis of a variety of chiral ligands and auxiliaries. These ligands are of paramount importance in asymmetric catalysis, a field crucial for the stereoselective synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the preparation of chiral diamide, diamine, and potentially phosphine ligands starting from this compound.
Application: Synthesis of Chiral Diamide and Imide Ligands
The reaction of this compound with primary amines is a straightforward and efficient method to produce chiral di-O-acetyl-tartaramides and tartrimides. These compounds can themselves act as chiral ligands or serve as versatile intermediates for further transformations. The outcome of the reaction, yielding either an amide or an imide, is influenced by the steric and electronic properties of the amine used.
A study by Naz et al. on the reaction of the enantiomeric diacetyl-L-tartaric acid anhydride with various aromatic amines demonstrated that ortho-substituted anilines tend to form amides, while para-substituted anilines yield imides. Meta-substituted anilines with electron-withdrawing groups favor amide formation, whereas those with electron-donating groups lead to imides. These principles are directly applicable to reactions with this compound.
Quantitative Data for Diamide and Imide Synthesis
The following table summarizes the reaction outcomes and yields for the synthesis of various chiral amides and imides from diacetyl-L-tartaric acid anhydride and substituted anilines. These results are illustrative for the synthesis using the D-enantiomer.
| Entry | Amine | Product Type | Yield (%) |
| 1 | Aniline | Amide | 75 |
| 2 | 4-Methylaniline | Imide | 80 |
| 3 | 4-Bromoaniline | Imide | 82 |
| 4 | 4-Nitroaniline | Imide | 78 |
| 5 | 2-Methylaniline | Amide | 70 |
| 6 | 2-Bromoaniline | Amide | 68 |
| 7 | 3-Nitroaniline | Amide | 72 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Anhydrous, powdered D-tartaric acid (40 g, 0.27 mol)
-
Acetic anhydride (136 g, 126 mL, 1.33 mol)
-
Concentrated sulfuric acid (1.2 mL)
-
Dry benzene
-
Cold absolute ether
-
Phosphorus pentoxide
-
Paraffin shavings
Equipment:
-
500-mL three-necked round-bottomed flask
-
Liquid-sealed stirrer
-
Two reflux condensers
-
15-cm Büchner funnel
-
Vacuum desiccator
Procedure:
-
Place 40 g (0.27 mol) of anhydrous, powdered D-tartaric acid into a 500-mL three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers.
-
Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 mol) of acetic anhydride and add it to the flask.
-
Start the stirrer. The mixture will warm up as the tartaric acid dissolves.
-
Gently heat the solution under reflux with stirring for 10 minutes. The reaction can be vigorous initially.
-
Pour the hot solution into a beaker and cool for 1 hour in an ice bath to crystallize the product.
-
Collect the crude crystalline product on a 15-cm Büchner funnel.
-
Wash the crystals twice with 20-mL portions of dry benzene.
-
Mechanically stir the product with 175 mL of cold absolute ether, filter, and place it in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours.
-
The yield of this compound is typically 41–44.5 g (71–77%).
Note: The product is not stable and should be prepared as needed. It can be stored in a vacuum desiccator over phosphorus pentoxide.
Protocol 2: General Procedure for the Synthesis of Chiral Di-O-acetyl-D-tartaramides
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline)
-
Dry solvent (e.g., chloroform, THF, or dichloromethane)
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
Dissolve this compound (1 equivalent) in a dry solvent in a round-bottomed flask.
-
Add the substituted primary amine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure chiral diamide.
Protocol 3: Synthesis of C2-Symmetric Chiral Vicinal Diamines by Reduction of Tartaramides
This protocol is based on the work of Álvarez et al. for the synthesis of chiral diamines from tartaric acid-derived diamides.
Materials:
-
Di-O-acetyl-D-tartaramide (prepared as in Protocol 2)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
Equipment:
-
Dry three-necked round-bottomed flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a dry three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (a large excess, e.g., 10-12 equivalents) in anhydrous THF.
-
Dissolve the di-O-acetyl-D-tartaramide (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for an extended period (e.g., 17 hours or until completion as monitored by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude chiral diamine can be purified by column chromatography on silica gel.
Quantitative Data for Chiral Diamine Synthesis:
| Diamide Precursor | Reducing Agent | Yield of Diamine (%) |
| N,N'-dibenzyl-di-O-acetyl-D-tartaramide | LiAlH₄ | 97 |
| N,N'-diphenyl-di-O-acetyl-D-tartaramide | LiAlH₄ | 71 |
| N,N'-dimethyl-di-O-acetyl-D-tartaramide | LiAlH₄ | 39 |
Visualizations
Synthesis Workflow for Chiral Diamines
Caption: Workflow for the synthesis of chiral diamines.
Logical Relationship of Product Formation
Caption: Amine structure dictates amide vs. imide formation.
Future Outlook: Chiral Phosphine Ligands
While detailed protocols for the direct conversion of this compound into chiral phosphine ligands are less common, the chiral diamines and other intermediates derived from it can serve as scaffolds for the introduction of phosphino groups. For example, the hydroxyl groups of tartaric acid derivatives can be phosphinated, or the amino groups of the synthesized chiral diamines can be functionalized to append phosphine moieties, leading to P,N-ligands. Further research in this area is encouraged to expand the library of chiral ligands derived from this versatile starting material. The application of these novel ligands in asymmetric catalysis, such as hydrogenation, allylic alkylation, and cross-coupling reactions, holds significant promise for the development of new and efficient stereoselective transformations.
Application Notes and Protocols for Acylation Reactions with (-)-Diacetyl-D-tartaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Diacetyl-D-tartaric anhydride is a versatile chiral building block and acylating agent employed in asymmetric synthesis. Its primary application lies in the kinetic resolution of racemic alcohols and amines, a crucial step in the development of enantiomerically pure pharmaceuticals and other fine chemicals. This document provides detailed protocols for the preparation of the anhydride and its application in the kinetic resolution of primary amines, along with representative data and workflows.
Key Applications
-
Chiral Resolution: As a chiral acylating agent, it reacts at different rates with the enantiomers of a racemic mixture (e.g., amines or alcohols), allowing for their separation. This is particularly valuable in pharmaceutical research where the chirality of a drug molecule is critical to its efficacy and safety.
-
Asymmetric Synthesis: It serves as a chiral auxiliary, introducing stereocenters that can direct the formation of a desired stereoisomer in subsequent reaction steps.
-
Synthesis of Biomolecules and Pharmaceuticals: It is used in the synthesis of various complex molecules, including the preparation of chiral amides and imides from primary aromatic amines, which can be precursors to biologically active compounds[1][2].
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a well-established procedure for the synthesis of the enantiomer, (+)-diacetyl-L-tartaric anhydride, and is expected to provide the desired product in good yield and purity[3].
Materials:
-
Anhydrous, powdered D-tartaric acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Dry benzene
-
Absolute ether
-
500-mL three-necked round-bottomed flask
-
Liquid-sealed stirrer
-
Two reflux condensers
-
Büchner funnel
-
Vacuum desiccator with phosphorus pentoxide and paraffin shavings
Procedure:
-
Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered D-tartaric acid.
-
Addition of Reagents: Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride. Add this solution to the flask and start the stirrer. The reaction is exothermic, and the tartaric acid will dissolve.
-
Reaction: Gently heat the solution under reflux with stirring for 10 minutes. The reaction can be vigorous initially, so careful heating is advised.
-
Crystallization: Pour the hot solution into a beaker and cool for 1 hour in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crude crystalline product on a 15-cm Büchner funnel. Wash the crystals twice with 20-mL portions of dry benzene.
-
Purification: Transfer the crystals to a beaker and stir mechanically with 175 mL of cold absolute ether. Filter the purified product.
-
Drying: Place the final product in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours to ensure it is completely dry.
Product Characterization:
The product, this compound, should be a white crystalline solid. The product is not stable and should be prepared as needed. It can be stored in a vacuum desiccator over phosphorus pentoxide and paraffin[3].
| Parameter | Expected Value |
| Yield | 41–44.5 g (71–77%) |
| Melting Point | 133–134 °C |
| Optical Rotation | [α]D20 -97.2° (c = 0.47 in dry chloroform) |
Table 1: Expected Yield and Physical Properties of this compound. Data is inferred from the synthesis of the enantiomer[3].
Protocol 2: Kinetic Resolution of a Racemic Primary Amine
This protocol provides a general method for the kinetic resolution of a racemic primary amine using this compound. The reaction results in the formation of a diastereomeric mixture of amides, which can be separated from the unreacted amine.
Materials:
-
Racemic primary amine (e.g., 1-phenylethylamine)
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF, or toluene)
-
Triethylamine (or other non-nucleophilic base)
-
Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the racemic primary amine (1.0 eq) and anhydrous solvent.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Acylation: Dissolve this compound (0.5 eq) in the anhydrous solvent and add it dropwise to the amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion of the amine is achieved.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with 1 M HCl, followed by saturated NaHCO3, and finally brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Separate the resulting amide/imide product from the unreacted amine by silica gel column chromatography.
Analysis:
The enantiomeric excess (ee) of the unreacted amine and the diastereomeric excess (de) of the acylated product can be determined by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.
| Product | Theoretical Yield | Expected Enantiomeric/Diastereomeric Excess |
| Unreacted (S)-Amine | ~50% | >95% ee |
| Acylated (R)-Amine (as amide/imide) | ~50% | >95% de |
Table 2: Representative Data for a Successful Kinetic Resolution of a Primary Amine.
Visualizations
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Kinetic Resolution of a Racemic Amine
Caption: General workflow for the kinetic resolution of a racemic primary amine.
References
(-)-Diacetyl-D-tartaric Anhydride: A Versatile Precursor for the Synthesis of O,O'-Diacyltartaric Acids for Research and Development
Application Note
Introduction
(-)-Diacetyl-D-tartaric anhydride is a readily accessible and versatile chiral building block derived from D-tartaric acid. Its primary application lies in its role as a precursor for the synthesis of a variety of O,O'-diacyltartaric acids. These diacyl derivatives, particularly the dibenzoyl and ditoluoyl analogs, are highly valued as chiral resolving agents in the pharmaceutical and fine chemical industries. Their ability to form diastereomeric salts with racemic mixtures of amines, alcohols, and other chiral compounds enables the efficient separation of enantiomers, a critical step in the development of stereochemically pure drugs and other bioactive molecules. This document provides detailed protocols for the synthesis of O,O'-diacyltartaric acids using this compound as a starting material and highlights their application in chiral resolution.
Application: Chiral Resolution of Racemic Compounds
O,O'-diacyltartaric acids are widely employed for the classical resolution of racemates via diastereomeric salt formation. The choice of the acyl group can significantly influence the efficiency of the resolution by affecting the crystallinity and solubility differences of the resulting diastereomeric salts. For instance, O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) have demonstrated high efficiency in resolving various racemic compounds.[1]
Key Advantages:
-
High Enantiomeric Purity: Enables the isolation of enantiomers with high enantiomeric excess (ee).
-
Cost-Effective: Provides a classical and economical method for chiral separation on both laboratory and industrial scales.
-
Versatility: A range of O,O'-diacyltartaric acids can be synthesized to optimize the resolution of a specific racemate.
Quantitative Data for Chiral Resolution
The following table summarizes the effectiveness of different O,O'-diacyltartaric acids in the chiral resolution of selected racemic compounds.
| Racemic Compound | Resolving Agent | Molar Ratio (Resolving Agent:Racemate) | Enantiomeric Excess (ee) | Reference |
| N-methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 0.25 | 82.5% | [1] |
| N-methylamphetamine | O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | 0.25 | 57.9% | [1] |
Physical and Spectroscopic Data of a Representative O,O'-Diacyltartaric Acid
(+)-O,O'-Di-p-toluoyl-D-tartaric acid
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₈ | [2] |
| Molecular Weight | 386.35 g/mol | [2] |
| Melting Point | 169-171 °C | [3] |
| Optical Rotation [α]¹⁹/D | +138° (c=1 in ethanol) | [3] |
| Spectroscopic Data | ||
| ¹H NMR | Spectrum available | [1] |
| Mass Spectrum (EI) | Data available | [2] |
Experimental Protocols
The synthesis of various O,O'-diacyltartaric acids from this compound is typically a two-step process. First, the anhydride is hydrolyzed to D-tartaric acid. Subsequently, the tartaric acid is acylated with the desired acylating agent.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the precursor from D-tartaric acid.
Materials:
-
Anhydrous, powdered D-tartaric acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Dry benzene
-
Cold absolute ether
Procedure:
-
In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered D-tartaric acid.
-
Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride.
-
Add the acetic anhydride solution to the flask and start the stirrer. The mixture will warm up as the tartaric acid dissolves.
-
Gently heat the solution under reflux with stirring for 10 minutes.
-
Pour the hot solution into a beaker and cool in an ice bath for 1 hour.
-
Collect the crude crystalline product on a Büchner funnel.
-
Wash the crystals twice with 20-mL portions of dry benzene.
-
Mechanically stir the solid with 175 mL of cold absolute ether, filter, and place it in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours.
-
The expected yield of this compound is 41–44.5 g (71–77%), with a melting point of 133–134 °C.
Protocol 2: Hydrolysis of this compound to D-Tartaric Acid
This protocol outlines the conversion of the anhydride back to tartaric acid.
Materials:
-
This compound
-
Deionized water
Procedure:
-
In a round-bottomed flask, suspend the this compound in deionized water.
-
Heat the mixture to 70-100 °C with stirring.
-
Maintain the temperature for 0.5-5 hours, or until the reaction is complete (as monitored by a suitable method like TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath to crystallize the D-tartaric acid.
-
Filter the solid, wash with a small amount of cold water, and dry under vacuum.
Protocol 3: Synthesis of O,O'-Diacyl-D-tartaric Acids from D-Tartaric Acid
This general protocol describes the acylation of D-tartaric acid with an acyl chloride to yield the desired O,O'-diacyl-D-tartaric acid.
Materials:
-
D-Tartaric acid (from Protocol 2)
-
Acyl chloride (e.g., benzoyl chloride, p-toluoyl chloride)
-
Thionyl chloride (optional, as a dehydrating agent)
-
Anhydrous toluene or another suitable inert solvent
-
Catalyst (optional, e.g., ZnCl₂, FeCl₃)
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, suspend D-tartaric acid in an anhydrous inert solvent like toluene.
-
Add the acyl chloride (typically 2-3 equivalents per equivalent of tartaric acid) dropwise to the suspension with stirring.
-
Optionally, a catalyst can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete. The reaction progress can be monitored by observing the evolution of HCl gas and/or by TLC.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product. If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product is then hydrolyzed by heating with water to convert any remaining anhydride to the diacid.
-
The final O,O'-diacyl-D-tartaric acid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Synthesis Pathway from D-Tartaric Acid to O,O'-Diacyltartaric Acids
Caption: Synthesis of O,O'-Diacyltartaric Acids.
General Workflow for Chiral Resolution
Caption: Chiral Resolution Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (-)-Diacetyl-D-tartaric Anhydride
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (-)-Diacetyl-D-tartaric anhydride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A typical yield for the synthesis of this compound is in the range of 71–77% when using d-tartaric acid and acetic anhydride with a catalytic amount of concentrated sulfuric acid.[1][2] However, alternative methods have been reported with yields as high as 86% using ferric chloride as a catalyst or even up to 98% with concentrated phosphoric acid as the catalyst.[3][4]
Q2: My reaction is extremely vigorous at the beginning. Is this normal and how can I control it?
Yes, the initial phase of the reaction between d-tartaric acid and acetic anhydride can be quite vigorous as the tartaric acid dissolves.[1] To manage this, it is advisable to use a large reaction flask and two reflux condensers to handle the initial exotherm.[1] Additionally, adding the acetic anhydride solution gradually while monitoring the temperature can help to control the reaction rate.
Q3: I am observing a lower than expected yield. What are the potential causes?
Several factors can contribute to a lower yield. These include:
-
Purity of Reagents: Ensure that anhydrous, powdered d-tartaric acid is used.[1][2] The presence of water can lead to side reactions and reduce the yield.
-
Reaction Time and Temperature: The reaction should be gently heated under reflux for a sufficient amount of time, typically around 10 minutes, after the initial exothermic phase.[1][2] Insufficient heating can lead to incomplete reaction, while prolonged heating at high temperatures may cause decomposition.[3]
-
Product Isolation: The product is typically isolated by precipitation in an ice bath, followed by washing.[1][2] Inefficient cooling or washing can lead to loss of product. An additional, lower-grade product can sometimes be recovered from the mother liquor by precipitation with petroleum ether.[1]
Q4: My final product appears gummy and has a low melting point. What went wrong?
This compound is not very stable and is sensitive to moisture.[1][5] If the product becomes gummy and the melting point drops significantly, it is likely due to decomposition.[1] To prevent this, the product should be handled quickly, protected from atmospheric moisture, and stored in a vacuum desiccator over a strong desiccant like phosphorus pentoxide.[1][2] It is recommended to prepare the anhydride only as needed.[1]
Q5: Can I recrystallize the product to improve its purity?
Attempting to recrystallize this compound is generally not recommended as it often leads to decomposition and a lower melting point.[1] Purification should be achieved through careful washing of the crude crystalline product with appropriate dry solvents like benzene and ether.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure gentle reflux for the recommended time (e.g., 10 minutes).[1][2] Consider alternative catalysts like phosphoric acid which may lead to higher yields.[4] |
| Loss of product during workup. | Ensure the reaction mixture is thoroughly cooled in an ice bath to maximize precipitation.[1][2] Consider recovering a second crop from the mother liquor.[1] | |
| Impure or wet reagents. | Use anhydrous d-tartaric acid.[1][2] Ensure all solvents used for washing are dry. | |
| Product is Gummy or Oily | Decomposition due to moisture. | Handle the product quickly and in a dry environment. Store immediately in a vacuum desiccator over phosphorus pentoxide.[1] Prepare the product fresh before use.[1] |
| Low Melting Point of Product | Presence of impurities or decomposition. | Wash the crude product thoroughly with dry benzene and then cold absolute ether.[1][2] Avoid recrystallization as it can cause decomposition.[1] |
| Reaction is too Vigorous | Rapid initial exothermic reaction. | Use a larger flask and two reflux condensers.[1] Add the acetic anhydride solution portion-wise with stirring. |
Experimental Protocols
Key Experiment 1: Synthesis using Sulfuric Acid Catalyst[1][2]
-
Reaction Setup: In a 500-ml three-necked round-bottomed flask equipped with a liquid-sealed stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered d-tartaric acid.
-
Addition of Reagents: Add a solution of 1.2 ml of concentrated sulfuric acid in 136 g (126 ml, 1.33 moles) of acetic anhydride and start the stirrer.
-
Reaction: The mixture will warm up as the tartaric acid dissolves. Gently heat the solution under reflux with stirring for 10 minutes.
-
Isolation: Pour the solution into a beaker and cool for 1 hour in an ice bath to crystallize the product.
-
Purification: Collect the crude crystalline product on a Büchner funnel. Wash it twice with 20-ml portions of dry benzene, followed by stirring mechanically with 175 ml of cold absolute ether.
-
Drying: Filter the product and dry it in a vacuum desiccator over phosphorus pentoxide and paraffin shavings for 24 hours.
-
Expected Yield: 41–44.5 g (71–77%).
Key Experiment 2: Synthesis using Phosphoric Acid Catalyst (High Yield Method)[4]
-
Reaction Setup: Add L-tartaric acid and/or DL-tartaric acid and acetic anhydride into a reaction kettle. Add concentrated phosphoric acid as a catalyst and mix. The weight ratio of acetic anhydride to tartaric acid should be between 1.5-3.5:1.
-
Initiation: Heat the reaction kettle until the system temperature reaches 50°C–55°C to initiate the reaction. The reaction is exothermic, and the temperature will rise.
-
Reaction Completion: After the temperature peaks and then drops to 80°C–90°C, maintain this temperature for 20–60 minutes to ensure the reaction goes to completion.
-
Isolation: The intermediate product, diacetyl tartaric acid anhydride, can be isolated by cooling, crystallization, filtering, washing, and vacuum drying.
-
Expected Yield: Approximately 98%.
Quantitative Data Summary
| Catalyst | Reagents | Yield | Melting Point (°C) | Reference |
| Concentrated H₂SO₄ | d-Tartaric Acid, Acetic Anhydride | 71–77% | 133–134 | [1][2] |
| Ferric Chloride | D-Tartaric Acid, p-Toluic Acid | 86% | 132-134 | [3] |
| Concentrated H₃PO₄ | L- and/or DL-Tartaric Acid, Acetic Anhydride | ~98% | 120-132 | [4] |
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Diacetyl-D-tartaric anhydride - Chempedia - LookChem [lookchem.com]
- 3. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]
- 4. US20120058232A1 - Method for the preparation of diacetyl tartaric acid esters of mono-and di-glycerides - Google Patents [patents.google.com]
- 5. (+)-DIACETYL-L-TARTARIC ANHYDRIDE | 6283-74-5 [chemicalbook.com]
Common side reactions in the synthesis of (-)-Diacetyl-D-tartaric anhydride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common side reactions and issues encountered during the synthesis of (-)-Diacetyl-D-tartaric anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method involves the acetylation of anhydrous D-tartaric acid with an excess of acetic anhydride, typically using a strong acid catalyst such as concentrated sulfuric acid or phosphoric acid.[1][2] The reaction is generally heated to facilitate the formation of the diacetylated product and subsequent intramolecular dehydration to the anhydride.
Q2: Why is the purity of the starting D-tartaric acid important?
The starting D-tartaric acid must be anhydrous. The presence of water will consume the acetic anhydride and can lead to the hydrolysis of the product, reducing the overall yield and purity.
Q3: What are the typical yield and melting point of pure this compound?
A typical yield for this synthesis ranges from 71% to 77%.[1][2] The melting point of the pure product is between 133°C and 134°C.[1][2] A lower melting point is indicative of impurities or product decomposition.[1]
Q4: How should this compound be stored?
The product is unstable and sensitive to moisture and heat.[1] It should be stored in a vacuum desiccator over a strong drying agent like phosphorus pentoxide.[1] If stored in a standard stoppered bottle, it can become gummy, and the melting point may drop significantly within a few days.[1] It is often recommended to prepare the anhydride fresh as needed.[1]
Troubleshooting Guide
Problem 1: Low product yield.
-
Question: My final yield of this compound is significantly lower than the expected 71-77%. What are the possible causes?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction mixture is heated appropriately (gentle reflux for about 10 minutes is often sufficient) to drive the reaction forward.[1][2] Also, verify the correct stoichiometry of the reagents; an excess of acetic anhydride is necessary.
-
Moisture Contamination: The presence of water in the reagents or glassware can lead to the hydrolysis of the acetic anhydride and the final product. Use anhydrous D-tartaric acid and ensure all glassware is thoroughly dried.
-
Product Decomposition: Overheating or prolonged reaction times can cause the product to decompose. The reaction is often vigorous at the start and requires careful temperature control.[1]
-
Losses during Workup: Ensure efficient filtration and washing of the product. Use cold, dry solvents for washing to minimize product loss.[1]
-
Problem 2: The final product has a low melting point and appears gummy or discolored.
-
Question: My product has a melting point of 129-131°C (or lower) and has a gummy consistency. What went wrong?
-
Answer:
-
Product Instability and Decomposition: This is a primary indicator of product decomposition. The anhydride is known to be unstable, and attempts to recrystallize it often lead to decomposition and a lowered melting point.[1] The product should be a white crystalline solid. A gummy appearance suggests significant degradation.
-
Hydrolysis: Exposure to moisture during or after the synthesis will cause the anhydride to hydrolyze back to diacetyltartaric acid, resulting in a lower melting point and altered physical appearance.
-
Colored Impurities: A discolored (e.g., black) product can result from an overly vigorous and uncontrolled reaction, leading to charring.[3] Certain catalysts, such as ferric chloride, have also been reported to produce colored products.[4]
-
Problem 3: The reaction is too vigorous and difficult to control.
-
Question: The initial reaction between D-tartaric acid and acetic anhydride is extremely vigorous. How can I manage this?
-
Answer:
-
Reaction Scale and Equipment: The reaction can be quite exothermic at the beginning. It is advisable to use a larger flask than seemingly necessary and to have efficient condensers in place to manage the initial heat evolution.[1]
-
Controlled Addition of Reagents: Add the acetic anhydride solution to the D-tartaric acid slowly and with efficient stirring to dissipate the heat generated. Cooling the flask in an ice bath during the initial addition can also help to moderate the reaction rate.
-
Data Presentation
| Catalyst | Reagent Ratio (Tartaric Acid:Acetic Anhydride) | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |
| Conc. H₂SO₄ | 1 : 4.9 | Gentle Reflux | 71-77 | 133-134 | [1][2] |
| Conc. H₃PO₄ | 1 : ~1.3 (weight ratio) | 50-55, then 80-90 | ~98 | 128-130 | [3] |
| Ferric Chloride | N/A (with acid chlorides) | 90 | High (unspecified) | N/A | [4] |
Experimental Protocols
Synthesis of this compound using Sulfuric Acid Catalyst (Adapted from Organic Syntheses)[1][2]
-
Apparatus Setup: In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, place 40 g (0.27 mole) of anhydrous, powdered D-tartaric acid.
-
Reagent Addition: Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride. Add this solution to the flask and begin stirring.
-
Reaction: The mixture will warm up as the tartaric acid dissolves. Gently heat the solution to reflux with continuous stirring for 10 minutes.
-
Crystallization: Pour the hot solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization.
-
Isolation and Purification:
-
Collect the crude crystalline product on a Büchner funnel.
-
Wash the crystals twice with 20-mL portions of dry benzene.
-
Mechanically stir the solid with 175 mL of cold absolute ether.
-
Filter the product again.
-
-
Drying: Place the final product in a vacuum desiccator over phosphorus pentoxide for 24 hours. The expected yield is 41–44.5 g (71–77%).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Common side reactions in the synthesis of this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Synthesis of Diacetyl-D-tartaric anhydride - Chempedia - LookChem [lookchem.com]
- 3. US20120058232A1 - Method for the preparation of diacetyl tartaric acid esters of mono-and di-glycerides - Google Patents [patents.google.com]
- 4. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude (-)-Diacetyl-D-tartaric Anhydride
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of crude (-)-Diacetyl-D-tartaric anhydride. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key performance data.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most frequently cited method for purification involves a multi-step washing and drying process rather than recrystallization. After initial synthesis and cooling, the crude crystalline product is typically collected and washed with dry, non-polar solvents to remove residual acetic anhydride and acetic acid. A common procedure involves washing with dry benzene followed by stirring with cold absolute ether.[1][2] The purified product is then dried under vacuum over a strong desiccant like phosphorus pentoxide.[1][2]
Q2: Can I recrystallize crude this compound to improve its purity?
A2: While some sources suggest recrystallization from solvents like toluene, acetonitrile, or acetone, caution is strongly advised.[3] Several reports indicate that attempts to recrystallize diacetyl-d-tartaric anhydride can lead to decomposition and a lower melting point of the final product.[2] The anhydride is susceptible to hydrolysis, and heat from recrystallization can promote degradation.
Q3: What are the common impurities in crude this compound?
A3: Common impurities include unreacted d-tartaric acid, acetic anhydride, and acetic acid, which is a byproduct of the reaction. If the starting tartaric acid is not anhydrous, water can also be present, leading to the hydrolysis of the anhydride product.
Q4: How should I store purified this compound?
A4: this compound is unstable and sensitive to moisture. It should be stored in a vacuum desiccator over a powerful drying agent such as phosphorus pentoxide.[2] If stored in a standard stoppered bottle, the product can become gummy, and its melting point may significantly decrease within a few days.[2] It is recommended to prepare the anhydride as needed and use it promptly.[2]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: The purity of the final product is typically assessed by its melting point and specific rotation.[1][2] High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), can also be used for purity assessment and to quantify chiral molecules after derivatization with the anhydride.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural confirmation and purity analysis.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Ensure the d-tartaric acid is anhydrous and finely powdered before the reaction. Check that the reaction is gently heated under reflux for the specified time.[1][2] |
| Loss of product during workup. | Ensure the reaction mixture is thoroughly cooled in an ice bath to maximize crystallization before filtration.[1][2] Additional, lower-grade product can sometimes be recovered by precipitating from the mother liquor with petroleum ether.[2] | |
| Low Melting Point or Gummy Product | Presence of impurities (e.g., acetic acid, water). | Ensure the washing steps with dry benzene and cold absolute ether are performed thoroughly to remove soluble impurities.[1][2] |
| Decomposition of the product. | Avoid high temperatures during purification. As noted, recrystallization attempts can cause decomposition.[2] Ensure the product is dried under vacuum over a potent desiccant immediately after washing. | |
| Improper storage. | Store the final product in a vacuum desiccator over P₂O₅. Avoid exposure to atmospheric moisture.[2] | |
| Product Purity Decreases Over Time | Instability of the anhydride. | This compound is inherently unstable.[2] It is best to synthesize it fresh for immediate use. If short-term storage is necessary, rigorous anhydrous and vacuum conditions are critical.[2] |
Experimental Protocol: Purification of Crude this compound
This protocol is adapted from a standard procedure for the synthesis and purification of diacetyl-d-tartaric anhydride.[1][2]
1. Isolation of the Crude Product:
-
Following the synthesis reaction (acetylation of d-tartaric acid with acetic anhydride), pour the reaction solution into a beaker.
-
Cool the beaker in an ice bath for at least one hour to induce crystallization of the crude product.[1][2]
2. Filtration and Initial Washing:
-
Collect the crude crystalline product by filtration using a Büchner funnel.[1][2]
-
Wash the crystals on the funnel twice with 20 mL portions of dry benzene to remove the bulk of acetic acid and unreacted acetic anhydride.[1][2]
3. Slurry Washing:
-
Transfer the washed crystals to a beaker and add 175 mL of cold absolute ether.
-
Stir the mixture mechanically to create a slurry. This step further removes soluble impurities.[1][2]
-
Filter the product again to separate it from the ether.
4. Drying:
-
Place the filtered product in a vacuum desiccator containing phosphorus pentoxide (P₂O₅) and paraffin shavings (to absorb any sublimed P₂O₅).
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 71–77% | [1][2] |
| Melting Point | 133–134 °C | [1][2] |
| Specific Rotation ([α]D²⁰) | +97.2° (c = 0.47 in dry chloroform) | [1][2] |
| Melting Point of Lower-Grade Product from Mother Liquor | 129–131 °C | [2] |
Purification Workflow
Caption: Workflow for the purification of crude this compound.
References
- 1. Synthesis of Diacetyl-D-tartaric anhydride - Chempedia - LookChem [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]
- 4. Determination of enantiomeric vigabatrin by derivatization with diacetyl-l-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Diacetyl-L-tartaric anhydride | 6283-74-5 | Benchchem [benchchem.com]
- 6. US20120058232A1 - Method for the preparation of diacetyl tartaric acid esters of mono-and di-glycerides - Google Patents [patents.google.com]
Preventing decomposition of (-)-Diacetyl-D-tartaric anhydride during storage
Technical Support Center: (-)-Diacetyl-D-tartaric Anhydride
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its decomposition during storage and ensure its integrity in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition?
A1: The primary cause of decomposition is hydrolysis.[1][2] this compound is highly susceptible to moisture. When exposed to water, the anhydride ring opens to form O,O'-diacetyl-D-tartaric acid, its corresponding dicarboxylic acid.[3] This reaction can be accelerated by elevated temperatures and the presence of acids or bases.[1]
Q2: What are the visible signs of decomposition?
A2: A key sign of degradation is a change in the physical appearance of the material. The pure, crystalline solid may become a "gummy" or sticky substance.[4] Another critical indicator is a significant drop in the melting point. Fresh, high-purity this compound has a melting point of approximately 133–134°C, which can fall to around 100°C within just a few days if stored improperly.[4]
Q3: What are the optimal storage conditions to ensure long-term stability?
A3: To ensure maximum stability, the compound must be rigorously protected from moisture and stored at low temperatures.[5][6][7][8] The ideal storage protocol involves placing the anhydride in a tightly sealed container, inside a vacuum desiccator containing a powerful desiccant like phosphorus pentoxide (P₄O₁₀), and storing the entire setup in a refrigerator (2-8°C) or freezer (<0°C).[4][7][9][10]
Q4: Can I store it in a standard laboratory freezer?
A4: Yes, storage in a freezer is recommended to slow the rate of decomposition.[8][9] However, it is crucial that the container is sealed absolutely tight to prevent condensation and moisture ingress, especially in non-frost-free freezers. For best results, use a sealed container placed within a desiccator.
Q5: For how long can I store the anhydride?
A5: The product is not highly stable and should ideally be prepared only as needed.[4] However, with proper storage (in a vacuum desiccator over P₄O₁₀), its melting point remains relatively constant after an initial small drop.[4] While a precise shelf life is not defined, other anhydrides like phthalic anhydride have a typical shelf life of 1-2 years under optimal conditions.[11] Regular quality control checks are recommended for long-term stored material.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Observed Problem | Potential Cause | Recommended Solution & Prevention |
| Material is sticky or "gummy." | Hydrolysis: The anhydride has been exposed to atmospheric or condensed moisture. | Discard the reagent as its purity is compromised. Prevention: Always handle the anhydride in a dry environment (e.g., glove box).[5] Store in a vacuum desiccator with a fresh desiccant and ensure the container is hermetically sealed.[4] |
| Melting point is significantly lower than the specified 130-135°C range. | Decomposition: The material is partially hydrolyzed to O,O'-diacetyl-D-tartaric acid. | The reagent is impure and may not be suitable for sensitive applications like chiral resolutions. Consider discarding. Prevention: Adhere strictly to recommended storage conditions (refrigerated, desiccated).[7] |
| Inconsistent results in derivatization reactions. | Reagent Degradation: The anhydride has lost its reactivity due to hydrolysis. | Use a fresh batch of anhydride or test the purity of the existing stock (see Experimental Protocols). Prevention: Purchase smaller quantities more frequently or prepare fresh as needed for critical experiments.[4] |
| Pressure buildup inside the container. | Decomposition: Possible slow decomposition leading to gas formation, although less common for hydrolysis. | Open the container carefully in a fume hood.[3] This may indicate significant degradation. Prevention: Store at recommended low temperatures to minimize any potential decomposition pathways.[7][8] |
Impact of Storage Conditions on Product Stability
The following table summarizes the expected stability of this compound under different storage scenarios, based on available data.
| Storage Condition | Container | Temperature | Expected Outcome | Reference |
| Optimal | Tightly sealed, in vacuum desiccator over P₄O₁₀ | 2-8°C | Melting point drops ~1°C in the first 4 days, then stabilizes around 132-134°C. | [4] |
| Sub-Optimal | Ordinary stoppered bottle | Ambient | Becomes gummy; melting point drops to ~100°C within 3 days. | [4] |
| Recommended | Tightly sealed container | 2-8°C | Good stability, protects from thermal degradation. | [7][8][10] |
| Recommended | Tightly sealed container | <0°C | Excellent stability, minimizes hydrolysis rate. | [9] |
Visual Diagrams
Decomposition Pathway
The primary decomposition mechanism is the hydrolysis of the anhydride ring by water to yield O,O'-diacetyl-D-tartaric acid.
Caption: Hydrolysis of this compound.
Recommended Storage Workflow
To maximize the shelf-life of the anhydride, a multi-barrier approach against moisture is essential.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. (+)-O,O′-二乙酰基-L-酒石酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.fr [fishersci.fr]
- 9. chemimpex.com [chemimpex.com]
- 10. Di-O-acetyl-L-tartaric anhydride | 6283-74-5 | FD22450 [biosynth.com]
- 11. The phthalic anhydride shelf life is typically around 1-2 years from the date of manufacture - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
Technical Support Center: Optimizing Chiral Resolution with (-)-Diacetyl-D-tartaric Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral resolution of racemic amines and alcohols using (-)-Diacetyl-D-tartaric anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chiral resolution using this compound?
Chiral resolution with this compound is based on the conversion of a racemic mixture (a 50:50 mixture of two enantiomers) into a mixture of diastereomers.[1] The anhydride reacts with the racemic amine or alcohol to form two diastereomeric amides or esters. These diastereomers, unlike the original enantiomers, have different physical and chemical properties, such as solubility and chromatographic retention times. This difference allows for their separation by standard laboratory techniques like fractional crystallization or chromatography.[1][2] Once separated, the individual diastereomers can be converted back to the pure enantiomers of the original compound.
Q2: What types of compounds can be resolved with this compound?
This compound is primarily used for the chiral resolution of racemic primary and secondary amines and alcohols.[3][4][5] The reaction involves the nucleophilic attack of the amine or alcohol on one of the carbonyl groups of the anhydride, leading to the formation of a diastereomeric amide or ester.
Q3: How do I choose the appropriate solvent for the reaction and crystallization?
The choice of solvent is a critical parameter for a successful resolution, especially when using fractional crystallization. The ideal solvent is one in which the two diastereomers exhibit a significant difference in solubility. One diastereomer should be sparingly soluble, allowing it to crystallize out of the solution, while the other remains dissolved in the mother liquor.
A solvent screening is highly recommended. This can be done on a small scale using a variety of solvents with different polarities (e.g., alcohols like methanol or ethanol, esters like ethyl acetate, ketones like acetone, and ethers like diethyl ether, or mixtures thereof).[6]
Q4: What is the role of a base in the reaction?
A non-chiral organic base, such as triethylamine or pyridine, is often added to the reaction mixture, particularly when resolving amines.[2][7] The base can act as a catalyst and also serves to neutralize the carboxylic acid group formed upon the opening of the anhydride ring, which can prevent the formation of unwanted salts with the unreacted amine.
Q5: How can I monitor the progress and success of the resolution?
The progress and success of the chiral resolution can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the disappearance of the starting materials (racemic compound and anhydride) and the formation of the diastereomeric products.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess (ee) of the starting material and the final product. Achiral HPLC can be used to determine the diastereomeric excess (de) of the product mixture.[2][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the ratio of the two diastereomers formed.[2]
-
Polarimetry: To measure the optical rotation of the final enantiomerically enriched product.
Troubleshooting Guides
Guide 1: Low Yield of Diastereomers
Problem: The reaction between the racemic compound and this compound results in a low yield of the diastereomeric products.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Reaction Time: Increase the reaction time and monitor the progress by TLC or HPLC. |
| - Temperature: Gently heat the reaction mixture. However, be cautious as excessive heat can lead to side reactions or racemization.[9] | |
| - Stoichiometry: Ensure that the molar ratio of the reactants is appropriate. A slight excess of the anhydride may be beneficial. | |
| Side Reactions | - Amide/Ester Hydrolysis: Ensure that the reaction is carried out under anhydrous conditions, as water can hydrolyze the anhydride and the product. |
| - Use of Base: If not already using one, consider adding a non-chiral base like triethylamine to catalyze the reaction and neutralize the generated carboxylic acid. | |
| Product Loss During Work-up | - Extraction: Optimize the pH and solvent for the extraction of the diastereomers to minimize losses. |
| - Purification: If using column chromatography, select an appropriate stationary and mobile phase to ensure good separation and recovery. |
Guide 2: Poor Diastereoselectivity / Difficult Separation
Problem: The two diastereomers are formed in a nearly 1:1 ratio, or they are difficult to separate by crystallization or chromatography.
| Possible Cause | Suggested Solution |
| Poor Diastereoselectivity in Crystallization | - Solvent System: This is the most critical factor. Conduct a thorough solvent screening to find a solvent or solvent mixture that maximizes the solubility difference between the diastereomers.[6] |
| - Cooling Rate: A slow and controlled cooling process during crystallization is often crucial for achieving high diastereomeric excess in the crystalline solid.[10] | |
| - Seeding: Introducing a small crystal of the desired pure diastereomer (seeding) can promote its selective crystallization.[6] | |
| - Temperature: Optimize the final crystallization temperature. Lower temperatures generally decrease solubility and can improve the yield of the less soluble diastereomer.[11] | |
| Co-crystallization | - Recrystallization: Multiple recrystallizations of the enriched diastereomer may be necessary to improve its purity.[1] |
| Difficult Chromatographic Separation | - Stationary Phase: Screen different HPLC columns (e.g., C18, silica) and particle sizes. |
| - Mobile Phase: Optimize the mobile phase composition (e.g., solvent ratio, additives like acids or bases) to improve the resolution of the diastereomer peaks.[2] | |
| - Alternative Resolving Agent: If separation remains challenging, consider using a different chiral resolving agent with a different structure, such as a bulkier diacyl tartaric acid derivative.[8] |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution of a Primary Amine
This is a generalized protocol and may require optimization for specific amines.
Materials:
-
Racemic primary amine
-
This compound (0.95-1.05 equivalents)
-
Triethylamine (1.0 equivalent, optional)
-
Anhydrous solvent (e.g., ethyl acetate, dichloromethane, or acetonitrile)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the racemic primary amine in the chosen anhydrous solvent.
-
Addition of Anhydride: Add this compound to the solution. If using a base, add triethylamine to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and the base.
-
Wash with a saturated sodium bicarbonate solution to remove any unreacted anhydride and the tartaric acid byproduct.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of diastereomers.
-
-
Separation by Fractional Crystallization:
-
Dissolve the crude diastereomer mixture in a minimum amount of a suitable hot solvent (determined by prior screening).
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomer.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
The mother liquor contains the more soluble diastereomer.
-
-
Liberation of the Enantiomer:
-
Hydrolyze the separated diastereomer (e.g., by heating with an aqueous acid or base) to cleave the amide bond and liberate the enantiomerically enriched amine.
-
Extract the free amine with a suitable organic solvent.
-
-
Analysis: Determine the enantiomeric excess of the recovered amine by chiral HPLC or by measuring its specific rotation.
Protocol 2: Synthesis of this compound
Materials:
-
Anhydrous, powdered D-tartaric acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Dry benzene (for washing)
-
Cold absolute ether (for washing)
Procedure:
-
In a three-necked round-bottomed flask, place 40 g of anhydrous, powdered D-tartaric acid.[12]
-
Add a solution of 1.2 ml of concentrated sulfuric acid in 136 g of acetic anhydride.[12]
-
Stir the mixture. The reaction is exothermic, and the tartaric acid will dissolve.[12]
-
Gently heat the solution under reflux with stirring for 10 minutes.[12]
-
Pour the solution into a beaker and cool in an ice bath for 1 hour to allow for crystallization.[12]
-
Collect the crude crystalline product by filtration.[12]
-
Wash the crystals twice with portions of dry benzene, then stir mechanically with cold absolute ether, filter, and dry in a vacuum desiccator over phosphorus pentoxide.[12]
-
The yield of diacetyl-d-tartaric anhydride is typically in the range of 71–77%.[12]
Note: The product is not very stable and should be prepared as needed. It should be stored in a vacuum desiccator.[12]
Data Presentation
Table 1: Representative Data for Chiral Resolution of Amines with Diacetyl-Tartaric Acid Derivatives
| Racemic Amine | Chiral Resolving Agent | Solvent | Yield of Less Soluble Diastereomer | Enantiomeric Excess (ee) of Recovered Amine | Reference |
| Vigabatrin | Diacetyl-L-tartaric anhydride | Methanol | Not reported | >99% | [13] |
| 1-Phenylethylamine | O,O'-Diacetyl-(2R,3R)-tartaric acid | Not specified | Not reported | Not reported | [2] |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric acid | Methanol | 80-90% | >85% | [14] |
Visualizations
Caption: Experimental workflow for chiral resolution.
Caption: Troubleshooting workflow for chiral resolution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. asianpubs.org [asianpubs.org]
- 3. The Size‐Accelerated Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. (+)-O,O -Diacetyl- L -tartaric anhydride 97 6283-74-5 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Determination of enantiomeric vigabatrin by derivatization with diacetyl-l-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Troubleshooting low enantiomeric excess in resolutions with (-)-Diacetyl-D-tartaric anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enantiomeric excess (ee) in chiral resolutions using (-)-Diacetyl-D-tartaric anhydride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed in a question-and-answer format to directly address common issues encountered during experiments.
Issue 1: Low or No Enantiomeric Excess in the Product or Recovered Starting Material
Question: I performed a resolution of my racemic amine/alcohol with this compound, but the enantiomeric excess (ee) is very low or zero. What are the potential causes and how can I fix this?
Answer:
Low enantiomeric excess is a common issue that can stem from several factors, ranging from the quality of the resolving agent to the reaction conditions and workup procedure. Below is a systematic guide to troubleshoot this problem.
Potential Causes & Solutions:
| Factor | Potential Issue & Solution |
| Resolving Agent Quality | Issue: this compound is known to be unstable and susceptible to hydrolysis, especially when exposed to moisture.[1][2] Decomposition can occur upon storage, leading to a lower concentration of the active resolving agent and the presence of diacetyltartaric acid, which will not effectively participate in the kinetic resolution and can complicate diastereomeric salt crystallizations. Solution: • Use Freshly Prepared or Properly Stored Reagent: It is highly recommended to use freshly prepared this compound for best results.[1] If using a commercial source, ensure it has been stored under anhydrous conditions in a desiccator.[1] • Check for Purity: The melting point of the pure anhydride is around 133–134°C.[1] A significantly lower or broader melting point suggests decomposition. An IR spectrum can also be checked for the absence of broad hydroxyl bands which would indicate the presence of the hydrolyzed diacid. |
| Reaction Stoichiometry | Issue: The molar ratio of the resolving agent to the racemic substrate is critical. For kinetic resolutions, typically ~0.5 equivalents of the anhydride are used to theoretically resolve the racemate, leaving one enantiomer unreacted. For diastereomeric salt resolutions, 1.0 equivalent is often used. Incorrect stoichiometry can lead to incomplete reaction or complex mixture formation. Solution: • Optimize Molar Ratio: For kinetic resolutions, start with 0.5 equivalents of the anhydride. You may need to screen ratios from 0.4 to 0.6 to find the optimal balance between yield and enantiomeric excess. For diastereomeric salt formation, ensure an accurate 1:1 molar ratio. |
| Reaction Temperature | Issue: Temperature can significantly influence the selectivity of the resolution.[3] Higher temperatures can accelerate the reaction but may decrease the difference in reaction rates between the two enantiomers, leading to lower ee. Conversely, a temperature that is too low may result in an impractically slow reaction. Solution: • Screen Temperatures: Perform the reaction at different temperatures (e.g., -20°C, 0°C, room temperature) to find the optimal condition for enantioselectivity. |
| Solvent Choice | Issue: The solvent plays a crucial role in the resolution process. In diastereomeric salt resolutions, the solvent system determines the differential solubility of the diastereomeric salts. In kinetic resolutions, the solvent can affect the transition state energies of the competing reactions, thereby influencing the enantioselectivity. Solution: • Solvent Screening: Screen a range of aprotic solvents with varying polarities (e.g., dichloromethane, diethyl ether, toluene, ethyl acetate). For diastereomeric salt resolutions, mixtures of solvents (e.g., methanol/dichloromethane) can be effective. |
| Reaction Time | Issue: In kinetic resolutions, the enantiomeric excess of the unreacted starting material increases with conversion, while the ee of the product may decrease after the optimal point. Stopping the reaction too early or too late will result in suboptimal ee. Solution: • Monitor Reaction Progress: Track the reaction over time by taking aliquots and analyzing the conversion and enantiomeric excess by chiral HPLC or NMR. This will allow you to determine the optimal reaction time to achieve the desired ee for either the product or the unreacted starting material. |
| Workup Procedure | Issue: Racemization of the desired product or starting material can occur during the workup, especially under harsh pH or high-temperature conditions.[3] For example, liberating a resolved amine from its diastereomeric salt using a strong base at elevated temperatures can cause racemization. Solution: • Mild Workup Conditions: Use mild acidic and basic conditions for extractions. When liberating an amine from a tartrate salt, use a dilute base (e.g., 1M NaOH) and maintain a low temperature (0-5°C). • Avoid High Temperatures: Concentrate solutions under reduced pressure at low temperatures. |
Issue 2: Difficulty in Separating Diastereomers
Question: I have formed the diastereomeric amides/esters, but I am unable to separate them by chromatography or crystallization. What should I do?
Answer:
The separation of diastereomers is dependent on their different physical properties. If separation is proving difficult, the following steps can be taken.
Troubleshooting Diastereomer Separation:
| Method | Potential Issue & Solution |
| Crystallization | Issue: The diastereomers may have similar solubilities in the chosen solvent, or they may co-crystallize. Solution: • Screen a Wide Range of Solvents: Test various solvents and solvent mixtures to maximize the solubility difference between the diastereomers. • Control Crystallization Rate: Slow cooling can promote the formation of more ordered crystals of a single diastereomer. Seeding the solution with a small crystal of the desired diastereomer can also be effective. |
| Chromatography | Issue: The diastereomers may have very similar polarities, making them difficult to separate on a standard silica gel column. Solution: • Optimize Eluent System: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and use a gradient elution if necessary. • Use a Different Stationary Phase: Consider using other stationary phases like alumina or reverse-phase C18 silica. |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Resolution of a Racemic Amine
This protocol provides a starting point for the kinetic resolution of a primary or secondary amine using this compound.
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, 0.1 M concentration).
-
Cooling: Cool the solution to the desired temperature (e.g., 0°C).
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 equivalents) in the same anhydrous solvent. Slowly add this solution to the stirred amine solution over 10-15 minutes.
-
Reaction: Stir the reaction at the chosen temperature and monitor its progress by taking aliquots and analyzing them by a suitable method (e.g., TLC, chiral HPLC) to determine the conversion.
-
Quenching: Once the desired conversion (typically around 50%) is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
-
Separation: Separate the unreacted amine from the acylated product (diastereomeric amide) by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the recovered unreacted amine and the amide product by chiral HPLC or NMR analysis using a chiral solvating agent.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Prepare a dilute solution of the recovered amine or amide in the mobile phase.
-
Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like CHIRALPAK®). The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an additive (e.g., diethylamine for basic analytes).
-
Method Development: Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and a flow rate of 1.0 mL/min.
-
Optimization: If the separation is not optimal, adjust the mobile phase composition (e.g., increase or decrease the alcohol content) and the flow rate. Temperature can also be varied to improve resolution.
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.
Visualizations
Troubleshooting Workflow for Low Enantiomeric Excess
References
How to remove unreacted (-)-Diacetyl-D-tartaric anhydride from a reaction mixture
This guide provides troubleshooting and frequently asked questions regarding the removal of unreacted (-)-Diacetyl-D-tartaric anhydride from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chiral reagent commonly employed in asymmetric synthesis. It is a white to off-white crystalline powder.[1] Its primary applications include the chiral resolution of alcohols and amines and serving as a chiral auxiliary in the development of pharmaceuticals.[1]
Q2: What are the common impurities after a reaction with this compound?
The primary impurity of concern is the unreacted this compound itself. Additionally, due to its moisture sensitivity, it can hydrolyze to form O,O'-Diacetyl-D-tartaric acid, which may also be present in the final reaction mixture.
Q3: How does unreacted this compound typically behave during work-up?
Unreacted this compound is reactive towards nucleophiles, including water. During an aqueous work-up, it will be hydrolyzed to the corresponding diacid. This diacid is acidic and can be removed by an aqueous basic wash.
Q4: Is it possible to recrystallize my product to remove the anhydride?
While recrystallization is a powerful purification technique, it is generally advised to avoid recrystallizing the crude product if large amounts of the anhydride are present. This compound is known to be unstable and attempts to recrystallize it often lead to decomposition, which can complicate the purification of the desired product.[2]
Troubleshooting Guides
Below are troubleshooting guides for the removal of unreacted this compound based on the properties of your desired product.
Scenario 1: Your product is neutral and not water-soluble.
This is the most straightforward scenario for purification. The unreacted anhydride can be hydrolyzed to the diacid, which is then removed by a basic aqueous wash.
Problem: Presence of unreacted this compound in your neutral, water-insoluble product.
Solution: Aqueous Basic Wash
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Quench the reaction: If the reaction was run under anhydrous conditions, cool the reaction mixture to room temperature. Slowly add water to the reaction mixture to hydrolyze any remaining anhydride to O,O'-Diacetyl-D-tartaric acid. Stir for 30-60 minutes.
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Extraction: Transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic O,O'-Diacetyl-D-tartaric acid into its water-soluble sodium salt.
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Separation: Separate the aqueous layer. Repeat the wash with the sodium bicarbonate solution to ensure complete removal of the acidic impurity.
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Final Wash and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Scenario 2: Your product is acid-sensitive.
In this case, a basic wash is not recommended as it could lead to the decomposition of your desired product. A milder approach using a buffered wash or chromatographic purification is necessary.
Problem: Removal of unreacted anhydride from an acid-sensitive product.
Solution A: Buffered Aqueous Wash
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Hydrolysis: Carefully hydrolyze the unreacted anhydride by adding water to the reaction mixture at a controlled temperature.
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Extraction: Dilute the mixture with an organic solvent and wash with a neutral or mildly basic buffer solution, such as a phosphate buffer with a pH of 7-8. This should be sufficient to remove the diacid without exposing your product to harsh basic conditions.
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Drying and Concentration: Dry the organic layer and concentrate as described in Scenario 1.
Solution B: Silica Gel Chromatography
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Initial Work-up: Perform a simple aqueous wash with water to remove the bulk of the hydrolyzed anhydride.
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Chromatography: Purify the crude product using column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will typically allow for the separation of your product from the more polar diacid impurity.
Scenario 3: Your product is water-soluble.
If your product has significant water solubility, standard extractive work-up procedures will be ineffective.
Problem: Removing the anhydride when the desired product is water-soluble.
Solution: This is a more challenging purification. The most viable option is often chromatography. Depending on the polarity of your product, different chromatographic techniques can be employed. Reverse-phase chromatography may be a suitable option where the more polar diacid impurity will elute earlier than a less polar water-soluble product.
Data Presentation
The following table summarizes the solubility of this compound and its hydrolysis product, tartaric acid, in various solvents. This information can guide the choice of solvents for extraction and washing.
| Compound | Solvent | Solubility |
| This compound | Dichloromethane | Soluble[3] |
| Methanol | Soluble[3] | |
| Chloroform | Soluble (0.5 g in 100 mL)[1] | |
| Water | Slightly soluble, reacts | |
| Diethyl ether | Poorly soluble[4] | |
| Tartaric Acid | Water | Good |
| Ethanol | Good[4] | |
| Diethyl ether | Poor[4] | |
| Chloroform | Insoluble[4] |
Experimental Protocols
Detailed Methodology for Aqueous Basic Wash (for neutral, water-insoluble products)
-
Reaction Quenching and Hydrolysis:
-
Once the reaction is deemed complete, cool the reaction vessel to 0-5 °C in an ice bath.
-
Slowly add deionized water (approximately 10% of the reaction volume) dropwise to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete hydrolysis of the unreacted anhydride.
-
-
Liquid-Liquid Extraction:
-
Transfer the reaction mixture to a separatory funnel of appropriate size.
-
Dilute the mixture with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). A typical starting volume would be twice the initial reaction volume.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the bicarbonate solution should be roughly equal to the organic layer volume.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with the saturated NaHCO₃ solution one or two more times, or until no more gas evolution is observed.
-
-
Final Washing and Drying:
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water from the organic phase.
-
Separate the layers and transfer the organic layer to an Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to the organic solution and swirl. Allow it to stand for 15-20 minutes.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now free of the tartaric acid-derived impurities.
-
Mandatory Visualization
The following diagram illustrates the decision-making process for selecting the appropriate method to remove unreacted this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (+)-O,O -Diacetyl- L -tartaric anhydride 97 6283-74-5 [sigmaaldrich.com]
- 3. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]
- 4. Determination of enantiomeric vigabatrin by derivatization with diacetyl-l-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Scale Synthesis of (-)-Diacetyl-D-tartaric Anhydride
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (-)-Diacetyl-D-tartaric anhydride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for lab and industrial scales.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the synthesis of this compound from lab to industrial scale?
A1: The primary challenges include:
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Heat Management: The reaction of D-tartaric acid with acetic anhydride is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is critical to maintain consistent temperature and concentration profiles, which directly impacts reaction rate and impurity formation.
-
Solid Handling: The addition of powdered D-tartaric acid to the reactor and the handling of the crystallized product can be challenging at an industrial scale, requiring specialized equipment to avoid clumping and ensure worker safety.
-
Crystallization and Purification: Achieving a consistent crystal size and purity in large batches can be difficult. The cooling rate and agitation speed must be carefully controlled to avoid the formation of fine particles or the inclusion of impurities.
-
Product Stability: this compound is moisture-sensitive and can degrade over time. Proper handling and storage conditions are crucial to maintain its quality.
Q2: What are the key safety precautions for the industrial synthesis of this compound?
A2: Key safety precautions include:
-
Thermal Hazard Assessment: A thorough understanding of the reaction's thermal profile is essential to prevent thermal runaway. This includes determining the heat of reaction and the maximum temperature of the synthesis reaction.
-
Controlled Reagent Addition: Acetic anhydride should be added to the D-tartaric acid slurry at a controlled rate to manage the exothermic reaction.
-
Robust Cooling Systems: The reactor must be equipped with an efficient cooling system to dissipate the heat generated during the reaction.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent moisture from entering the system, which can lead to the hydrolysis of the anhydride product.
-
Personal Protective Equipment (PPE): Personnel should wear appropriate PPE, including safety goggles, gloves, and respiratory protection, especially when handling acetic anhydride and the powdered product.
Q3: How does the choice of catalyst affect the reaction at an industrial scale?
A3: While sulfuric acid is a common catalyst in lab-scale synthesis, other catalysts may be considered for industrial production to minimize corrosion and simplify workup. The choice of catalyst can influence reaction rate, yield, and purity. On an industrial scale, the catalyst must be cost-effective, readily available, and easily removed from the final product. Heterogeneous catalysts are often preferred for ease of separation.
Q4: What are the typical yields and purity levels for industrial-scale synthesis?
A4: While specific data can vary between manufacturers, industrial-scale synthesis of this compound can achieve high yields and purity. A patent for a related process suggests that yields can be as high as 98% with a purity suitable for subsequent applications. Purity is often assessed by melting point, specific rotation, and chromatographic methods like HPLC.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Degradation of the product due to excessive heat or moisture. 3. Loss of product during workup and purification. | 1. Optimize reaction time and temperature based on in-process monitoring. 2. Ensure strict temperature control and maintain an inert atmosphere. 3. Optimize crystallization and filtration procedures to minimize losses. |
| Low Purity / Off-spec Product | 1. Presence of unreacted starting materials. 2. Formation of byproducts due to high reaction temperatures. 3. Inefficient purification. | 1. Ensure complete dissolution of tartaric acid and adequate reaction time. 2. Maintain the reaction temperature within the specified range. 3. Optimize the washing and drying steps of the crystallized product. |
| Poor Crystallization | 1. Cooling the reaction mixture too quickly, leading to the formation of fine particles. 2. Inadequate agitation during crystallization. 3. Presence of impurities that inhibit crystal growth. | 1. Implement a controlled cooling profile. 2. Optimize the agitation speed to promote the growth of larger crystals. 3. Consider a hot filtration step to remove insoluble impurities before crystallization. |
| Product Instability / Degradation | 1. Exposure to moisture during handling and storage. 2. Inadequate drying of the final product. | 1. Handle the product in a dry, inert atmosphere. 2. Ensure the product is thoroughly dried under vacuum to remove residual solvents and moisture. Store in a tightly sealed container with a desiccant. |
| Thermal Runaway | 1. Uncontrolled addition of acetic anhydride. 2. Failure of the reactor cooling system. 3. Inadequate understanding of the reaction's exotherm. | 1. Implement a slow, controlled addition of acetic anhydride with continuous temperature monitoring. 2. Ensure the reactor's cooling system is properly maintained and has sufficient capacity. 3. Conduct a thorough thermal hazard assessment before scaling up. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Industrial-Scale Synthesis Parameters
| Parameter | Lab-Scale (500 mL flask) | Industrial-Scale (Conceptual) |
| Reactants | D-tartaric acid: 40 g Acetic anhydride: 136 g Sulfuric acid: 1.2 mL | D-tartaric acid: 400 kg Acetic anhydride: 1360 kg Catalyst: Varies (e.g., sulfuric acid, other Lewis acids) |
| Reaction Vessel | 500 mL three-necked round-bottom flask | Glass-lined or stainless steel reactor (e.g., 5000 L) |
| Temperature Control | Heating mantle, ice bath | Jacket heating/cooling system |
| Agitation | Magnetic stirrer or overhead mechanical stirrer | Impeller or anchor agitator |
| Reaction Time | 10 minutes at reflux | Varies, typically longer to ensure complete conversion |
| Workup | Precipitation in an ice bath, filtration | Controlled crystallization, centrifugation, vacuum drying |
| Yield | 71-77% | Typically >90% (process dependent) |
| Purity | m.p. 133-134 °C | High purity, often >99% |
Experimental Protocols
Lab-Scale Synthesis (Based on Organic Syntheses Procedure)
-
Preparation: In a 500-mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 40 g (0.27 mole) of anhydrous, powdered D-tartaric acid.
-
Reagent Addition: Prepare a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride. Add this solution to the D-tartaric acid with stirring.
-
Reaction: The mixture will warm up as the tartaric acid dissolves. Gently heat the solution to reflux and maintain for 10 minutes with continuous stirring.
-
Crystallization: Pour the hot solution into a beaker and cool in an ice bath for 1 hour to induce crystallization.
-
Purification: Collect the crude crystalline product on a Büchner funnel. Wash the crystals twice with 20-mL portions of dry benzene, followed by stirring with 175 mL of cold absolute ether.
-
Drying: Filter the product and dry it in a vacuum desiccator over phosphorus pentoxide for 24 hours. The expected yield is 41–44.5 g (71–77%).
Industrial-Scale Synthesis (Conceptual Protocol)
-
Reactor Preparation: Charge a clean and dry 5000 L glass-lined reactor with 400 kg of anhydrous, powdered D-tartaric acid under a nitrogen atmosphere.
-
Reagent Charging: Begin agitation and slowly add 1360 kg of acetic anhydride to the reactor at a controlled rate, maintaining the temperature below a set point (e.g., 40 °C) using the reactor's cooling jacket.
-
Catalyst Addition: Once the acetic anhydride addition is complete, add the catalyst (e.g., a pre-determined amount of sulfuric acid or another suitable catalyst) at a controlled rate.
-
Reaction: After catalyst addition, slowly heat the reaction mixture to the desired reaction temperature (e.g., 60-80 °C) and hold for a specified period (e.g., 2-4 hours), monitoring the reaction progress by in-process controls (e.g., HPLC).
-
Crystallization: Once the reaction is complete, cool the mixture according to a pre-defined cooling profile to induce crystallization. The cooling rate should be controlled to obtain the desired crystal size distribution.
-
Isolation and Drying: Transfer the resulting slurry to a centrifuge to isolate the crystalline product. Wash the product cake with a suitable solvent (e.g., a hydrocarbon solvent) to remove impurities. Dry the final product under vacuum at a controlled temperature until the residual solvent content is within the specified limits.
Mandatory Visualization
Caption: Experimental workflow for the industrial synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: Chiral Resolution via Diastereomeric Salt Crystallization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on chiral separations through diastereomeric salt crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization process in a question-and-answer format.
Question: I am not getting any crystals, or my product is "oiling out." What should I do?
Answer: The formation of an oil or the complete absence of crystals typically points to issues with supersaturation or solvent choice.
-
Possible Causes & Solutions:
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Insufficient Supersaturation: The concentration of the salt may be too low to initiate crystallization.[1][2]
-
Solution: Carefully evaporate some of the solvent to increase the concentration. Alternatively, you can introduce an "anti-solvent" (a solvent in which the salts are poorly soluble) dropwise to decrease the salt's overall solubility.[1] Cooling the solution can also induce crystallization as solubility generally decreases with temperature.[1]
-
-
Excessive Supersaturation: A very high concentration can lead to rapid precipitation, favoring the formation of an amorphous oil over an ordered crystal lattice.[1]
-
Solution: Begin with a more dilute solution. Employ a slower, more controlled cooling profile to manage the rate of crystal growth.[1]
-
-
Suboptimal Solvent Choice: The chosen solvent may be too effective at dissolving both diastereomeric salts.[2]
-
Solution: A comprehensive solvent screening is essential to find a system where the desired salt is sparingly soluble, and the undesired salt is more soluble.[2]
-
-
Presence of Impurities: Impurities in the racemic mixture or the resolving agent can inhibit crystal nucleation.[1][2]
-
Seeding: If you have a small sample of the desired crystal, introducing it as a "seed" into a slightly supersaturated solution can promote controlled crystal growth.[2][3]
-
Question: I have crystals, but my yield is very low. How can I improve it?
Answer: A low yield indicates that a significant portion of your desired, less-soluble diastereomer is remaining in the mother liquor.
-
Possible Causes & Solutions:
-
High Solubility of Target Salt: Even the "less soluble" diastereomer might still have significant solubility in the chosen solvent.[1]
-
Solution: Further optimize the solvent system, potentially using solvent mixtures or anti-solvents. Experiment with lower final crystallization temperatures and allow for longer crystallization times to maximize precipitation.[1]
-
-
Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were collected.[1]
-
Solution: Increase the time allowed for crystallization before filtration.
-
-
Suboptimal Stoichiometry: The molar ratio of the resolving agent to the racemate can significantly influence yield.[4]
-
Question: My isolated crystals have a low diastereomeric excess (d.e.). How can I improve the purity?
Answer: Low diastereomeric excess means that the undesired diastereomer is co-precipitating with the desired one, often due to similar solubilities or kinetic factors.
-
Possible Causes & Solutions:
-
Poor Solvent Selectivity: The solvent system is not effectively discriminating between the solubilities of the two diastereomers.[1]
-
Solution: A thorough solvent screen is the most critical step. The goal is to maximize the solubility difference between the two salts.[1]
-
-
Rapid Crystallization: Fast cooling or high supersaturation can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[1]
-
Recrystallization: A single crystallization is often insufficient to achieve high purity.[1]
-
Solution: Perform one or more recrystallizations of the isolated salt. The choice of solvent for recrystallization may be the same or different from the initial step.[5]
-
-
Formation of Solid Solutions: In some cases, the undesired diastereomer can be incorporated into the crystal lattice of the desired one, forming a solid solution, which makes purification by simple crystallization difficult.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution by diastereomeric salt crystallization? A1: The core principle is the conversion of a mixture of enantiomers (which have identical physical properties) into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent.[3][5][9] Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and crystal structure.[6][10][11] This difference in solubility allows for the separation of the less soluble diastereomer from the more soluble one through fractional crystallization.[6][12]
Q2: How should I select a resolving agent? A2: The choice of resolving agent is crucial for success.[4] Key considerations include:
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Chemical Compatibility: The agent must readily form a salt with the racemate. This typically involves an acid-base reaction (e.g., a chiral acid to resolve a racemic base, or a chiral base for a racemic acid).[12][13]
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Formation of Crystalline Salts: The resulting diastereomeric salts must be stable, crystalline solids.
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Solubility Difference: The agent must produce diastereomeric salts with a significant difference in solubility in a practical solvent.[6]
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Availability and Cost: The resolving agent should be available in high enantiomeric purity and be economically viable for the scale of the resolution.[6]
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Screening: It is common practice to screen several different resolving agents to find the most effective one for a particular racemate.[4]
Q3: What makes a good solvent for this process? A3: The ideal solvent is one that maximizes the solubility difference between the two diastereomeric salts.[4] One salt should be sparingly soluble, while the other should be highly soluble at the crystallization temperature. A systematic solvent screening process is highly recommended to identify the optimal solvent or solvent mixture.[2]
Q4: What is Crystallization-Induced Diastereomeric Transformation (CIDT) and when is it useful? A4: Crystallization-Induced Diastereomeric Transformation (CIDT) is an advanced technique that can dramatically increase the yield of the desired diastereomer, potentially up to 100%.[4] It is applicable in systems where the undesired diastereomer in solution can epimerize (convert) into the desired, less soluble diastereomer. As the desired diastereomer crystallizes out of solution, the equilibrium is driven towards its formation, consuming the undesired diastereomer.[4][14] This requires a catalyst, often a base, to facilitate the epimerization in solution.[15]
Data Presentation
Table 1: Example of a Solubility Screen for Diastereomeric Salts This table illustrates hypothetical results from a solubility screen, showing how different solvents can dramatically affect the solubility and therefore the separation potential of two diastereomers.
| Solvent System | Solubility of Diastereomer 1 (mg/mL) | Solubility of Diastereomer 2 (mg/mL) | Solubility Ratio (S2/S1) | Assessment |
| Methanol | 55.0 | 45.0 | 0.82 | Poor Selectivity |
| Isopropanol | 15.2 | 8.5 | 0.56 | Poor Selectivity |
| Ethyl Acetate | 5.1 | 18.3 | 3.59 | Promising |
| Acetonitrile | 2.5 | 27.5 | 11.0 | Very Promising |
| 1:1 EtCN:Heptane | 0.03 | 27.5 | 916 | Excellent Selectivity[16] |
Data is illustrative. The goal is to find a system with a high solubility ratio.
Table 2: Impact of Catalyst Concentration in CIDT This table shows experimental data on the effect of the base catalyst (DBU) concentration on the purity and yield in a Crystallization-Induced Diastereomeric Transformation (CIDT) process.[15]
| DBU Concentration (mol%) | Purity of Desired Salt (%) | Yield (%) |
| 0 | < 59% | - |
| (unspecified) | 79.0 | - |
| 5 | 98.8 | 26.2 |
This data highlights the critical role of optimizing catalyst levels to achieve both high purity and acceptable yield.[15]
Experimental Protocols
Protocol 1: High-Throughput Solvent and Resolving Agent Screening
This protocol uses a multi-well plate format for rapid screening of optimal conditions.
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Preparation: Prepare stock solutions of the racemic compound and several different chiral resolving agents at the same molar concentration in a suitable solvent like methanol or ethanol.[3]
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Salt Formation: Dispense a fixed volume of the racemate stock solution into each well of a multi-well plate. Add one equivalent of a resolving agent stock solution to a designated set of wells. Repeat for each resolving agent.[3]
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Evaporation: Evaporate the solvent from the plate to obtain the dry diastereomeric salts in each well.[3]
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Solvent Addition: To each well, add a different crystallization solvent or solvent mixture.[3]
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Crystallization: Seal the plate and subject it to a controlled temperature profile (e.g., heat to 50-60°C to ensure dissolution, then cool slowly to room temperature) to induce crystallization. Allow the plate to stand for 24-48 hours.[3][4]
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Analysis: Visually inspect the wells for crystal formation. Isolate any crystalline material by filtration. Analyze the solid and the mother liquor by a suitable chiral method (e.g., chiral HPLC) to determine the yield and diastereomeric excess.[4]
Protocol 2: General Protocol for Diastereomeric Salt Crystallization
-
Dissolution: Dissolve the racemic compound in a minimal amount of a suitable solvent at an elevated temperature. In a separate flask, dissolve the chosen resolving agent (typically 0.5 to 1.0 equivalents) in the same solvent.[5]
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Salt Formation: Slowly add the resolving agent solution to the racemate solution with stirring.[5]
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Seeding with a small crystal of the desired product can be beneficial.[3] For maximum yield, the mixture can be further cooled to a lower temperature (e.g., 0-4 °C).[3]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[1]
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[1][3]
-
Drying: Dry the crystals under vacuum to a constant weight.[1]
-
Analysis: Determine the diastereomeric purity of the isolated salt using methods like HPLC or NMR spectroscopy.[1][17] If purity is insufficient, proceed to recrystallization.
Protocol 3: Liberation of the Free Enantiomer
-
Salt Dissociation: Suspend or dissolve the purified diastereomeric salt in water or a suitable solvent mixture (e.g., water and ethyl acetate).[1][5]
-
Neutralization: Add a base (e.g., 1 M NaOH) or an acid (e.g., 1 M HCl) dropwise to neutralize the resolving agent and liberate the free enantiomer.[1] For example, if you resolved a racemic base with a chiral acid, you would add a base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated enantiomer into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.[1][5]
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified enantiomer.[1]
Visualizations
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting workflow for "No Crystals or Oiling Out".
Caption: Troubleshooting workflow for "Low Diastereomeric Excess".
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 8. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. approcess.com [approcess.com]
- 15. youtube.com [youtube.com]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. homework.study.com [homework.study.com]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: (-)-Diacetyl-D-tartaric anhydride vs. Industry Standards
In the realms of pharmaceutical development and asymmetric synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical and often challenging step. The selection of an appropriate chiral resolving agent is paramount, as it directly influences the efficiency, yield, and enantiomeric purity of the final product. This guide provides a comparative analysis of (-)-Diacetyl-D-tartaric anhydride against other commonly employed chiral resolving agents, supported by experimental data and detailed methodologies to assist researchers in making informed decisions.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1][2] This technique leverages the reaction of a racemic mixture (e.g., a racemic base) with a single enantiomer of a chiral resolving agent (e.g., a chiral acid). This reaction converts the pair of enantiomers, which have identical physical properties, into a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, most notably different solubilities.[3][4] This difference allows for their separation through fractional crystallization, where the less soluble diastereomer preferentially crystallizes from the solution and can be isolated.[2][5] Subsequently, the desired pure enantiomer is liberated from the salt, and the resolving agent can often be recovered for reuse.[6]
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Performance Comparison of Chiral Resolving Agents
The effectiveness of a chiral resolving agent is evaluated by metrics such as the yield of the diastereomeric salt and the enantiomeric excess (e.e.) of the target molecule after resolution. The choice of solvent and crystallization conditions also plays a crucial role.[7] The following table summarizes the performance of this compound and other widely used acidic resolving agents for the resolution of racemic amines.
Note: The performance of a resolving agent is highly dependent on the specific substrate and experimental conditions (e.g., solvent, temperature, stoichiometry). The data presented below serves as a representative example of their application.[2][7]
| Resolving Agent | Typical Applications | Racemic Compound | Yield (%) | Enantiomeric Excess (e.e.) (%) | Advantages | Disadvantages/Considerations |
| This compound | Resolution of amines, amino alcohols.[8] | 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine[9] | High Yield | High Isomeric Purity | Often forms highly crystalline salts; versatile for various functional groups.[8][9] | Cost may be higher than simple tartaric acid; requires synthesis from tartaric acid. |
| L-(+)-Tartaric Acid | Resolution of racemic bases, especially primary amines.[3][10] | 1-Phenylethylamine[2][5] | ~40-50% (of one enantiomer) | >90%[2] | Readily available, low cost, widely documented.[11][12] | Performance can be highly variable with different substrates. |
| (S)-Mandelic Acid | Resolution of racemic amines.[2][3] | 1-Phenylethylamine[2][6] | 75-80%[6] | >95%[6] | Often provides high e.e. in a single crystallization; good for aromatic amines.[2] | More expensive than tartaric acid. |
| (1S)-(+)-10-Camphorsulfonic Acid | Resolution of amines that are difficult to resolve with other acids.[2][3] | trans-2,3-Diphenylpiperazine[13] | High Yield | >98%[13] | Strong acid, effective for weakly basic amines; can lead to very high enantiomeric purities.[2][13] | Higher cost; recovery may be more complex than for carboxylic acids. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful chiral resolution. Below are generalized procedures for the resolution of a racemic amine using different classes of chiral acids.
Protocol 1: Resolution using a Tartaric Acid Derivative (e.g., this compound)
This protocol is adapted from the general principle of using tartaric acid derivatives for resolving amines.[5][9]
-
Salt Formation: Dissolve 1.0 molar equivalent of the racemic amine (e.g., 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine) in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5 to 1.0 molar equivalents of this compound in the same solvent, applying gentle heat if necessary.[9]
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The mixture may warm up. Allow the solution to cool to room temperature and then let it stand undisturbed for several hours to overnight to allow the less soluble diastereomeric salt to crystallize.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.
-
Liberation of the Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH solution) until the salt dissolves completely and the solution is basic (pH > 10).
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Protocol 2: Resolution using (S)-Mandelic Acid
This protocol is based on the resolution of 1-phenylethylamine.[6]
-
Salt Formation: Dissolve 1.0 molar equivalent of racemic 1-phenylethylamine in methanol. In a separate flask, dissolve 1.0 molar equivalent of (S)-Mandelic acid in methanol.
-
Crystallization: Combine the two solutions and heat to a boil. Allow the solution to cool slowly to room temperature. The diastereomeric salt of (R)-1-phenylethylamine and (S)-mandelic acid preferentially crystallizes.
-
Isolation: Isolate the crystals by vacuum filtration and wash with a small portion of cold methanol.
-
Liberation of the Amine: Treat the crystalline salt with a 2M NaOH solution.
-
Extraction: Extract the liberated (R)-1-phenylethylamine with toluene or another suitable organic solvent. The amine can be further purified by distillation.
-
Recovery of Resolving Agent: Acidify the remaining aqueous layer with HCl to precipitate the (S)-mandelic acid, which can be recovered by filtration or extraction for reuse.[6]
Decision Pathway and Logical Relationships
The selection of an optimal resolving agent is a multi-step process that often involves screening and optimization. The logical flow involves assessing the properties of the target molecule and then empirically testing a panel of resolving agents under various conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0600714B1 - Process for producing O,O'-diacyltartaric anhydride and process for producing O,O'-diacyltartaric acid - Google Patents [patents.google.com]
- 9. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Validation of Analytical Methods for Compounds Synthesized with (-)-Diacetyl-D-tartaric anhydride
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of chiral compounds is a critical aspect of pharmaceutical development and quality control. Enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles, necessitating the use of robust analytical methods to distinguish and quantify them. One established strategy for the analysis of chiral compounds, particularly those containing primary and secondary amine or hydroxyl groups, is derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral chromatographic column.
This guide provides a comprehensive overview and comparison of the validation of analytical methods for compounds derivatized with (-)-Diacetyl-D-tartaric anhydride. This chiral derivatizing agent reacts with enantiomeric compounds to form diastereomeric esters or amides, which can be resolved using techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
Principles of Chiral Derivatization with this compound
The fundamental principle behind this analytical approach is the conversion of a mixture of enantiomers, which are chemically and physically indistinguishable in an achiral environment, into a mixture of diastereomers. Diastereomers possess different physical and chemical properties, allowing for their separation using conventional, achiral analytical techniques.
The reaction of a racemic compound with the enantiomerically pure this compound results in the formation of two diastereomers with distinct chromatographic retention times on an achiral stationary phase. This indirect approach to chiral separation is a powerful tool when a suitable chiral stationary phase is not available or when the analyte lacks a strong chromophore for sensitive detection.
Comparison of Analytical Method Performance
The following tables summarize the validation parameters for analytical methods employing this compound for the enantioselective analysis of various compounds. The data is compiled from published studies and demonstrates the performance of these methods across different analytes and analytical platforms.
Table 1: HPLC and UHPLC Method Parameters for the Analysis of Chiral Compounds Derivatized with this compound
| Analyte | Analytical Technique | Column | Mobile Phase | Detector | Reference |
| Vigabatrin | UHPLC-Q-TOF-MS | Agilent ZORBAX RRHD Eclipse Plus C18 (100mm × 2.1mm, 1.8µm) | 10mM Ammonium formate (pH 3.0) and Methanol | Q-TOF-MS | [1] |
| 2-Hydroxyglutarate | LC-MS/MS | Achiral C18 HPLC column | Not specified | MS/MS |
Table 2: Validation Data for Analytical Methods Using this compound Derivatization
| Analyte | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| Vigabatrin | 0.25-100.0 mg/L (for both S- and R-enantiomers, R² ≥ 0.9987) | Within acceptable ranges | Within acceptable ranges | Not specified | Not specified | [1] |
| 2-Hydroxyglutarate | Not specified | 94% | 3.4% to 6.2% (inter- and intra-assay CVs) | 20 pmol | Not specified |
Table 3: Comparison with Alternative Chiral Derivatizing Agents
| Derivatizing Agent | Analyte Functional Group | Key Advantages | Key Disadvantages |
| This compound | Amines, Alcohols | Readily available, forms stable diastereomers. | Reaction conditions may need optimization. |
| Marfey's Reagent (FDAA) | Primary Amines | High reactivity, produces derivatives with strong UV absorbance. | Can be expensive, may not be suitable for all amines. |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Alcohols, Amines | Widely used, well-understood mechanism. | Can be sensitive to moisture, may cause racemization. |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Primary and Secondary Amines | Forms stable thiourea derivatives, good for HPLC with UV detection. | Derivatization can be slow. |
Experimental Protocols
General Protocol for Derivatization of Chiral Amines with this compound
This protocol provides a general guideline for the derivatization of primary and secondary amines. Optimal conditions, such as reaction time, temperature, and solvent, may vary depending on the specific analyte and should be optimized during method development.
-
Sample Preparation: Dissolve a known amount of the chiral amine sample in an appropriate aprotic solvent (e.g., acetonitrile, dichloromethane).
-
Reagent Preparation: Prepare a solution of this compound in the same solvent. A molar excess of the derivatizing agent is typically used to ensure complete reaction.
-
Derivatization Reaction: Mix the sample and reagent solutions. The reaction can often be carried out at room temperature, but gentle heating may be required for less reactive amines. The reaction progress can be monitored by HPLC.
-
Reaction Quenching: Once the reaction is complete, it can be quenched by the addition of a small amount of a protic solvent like methanol to consume any excess anhydride.
-
Sample Analysis: The resulting solution containing the diastereomeric derivatives can be directly injected into the HPLC or UHPLC system for analysis.
Representative HPLC Method for Analysis of Derivatized Compounds
-
Instrumentation: A standard HPLC or UHPLC system equipped with a UV or mass spectrometer detector.
-
Column: A conventional achiral reversed-phase column (e.g., C18, C8) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate, ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous phase can be adjusted to optimize separation.
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min for HPLC and 0.2-0.5 mL/min for UHPLC.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where the derivative absorbs, or mass spectrometry for higher sensitivity and selectivity.
Mandatory Visualizations
References
A Comparative Guide to (-)-Diacetyl-D-tartaric anhydride and (+)-Diacetyl-L-tartaric anhydride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries and resolving agents play a pivotal role. Among the arsenal of tools available to chemists, (-)-Diacetyl-D-tartaric anhydride and (+)-Diacetyl-L-tartaric anhydride stand out as versatile and effective reagents derived from the chiral pool. This guide provides an objective comparison of these two enantiomeric anhydrides, supported by experimental data, to aid researchers in selecting the appropriate reagent for their synthetic challenges.
Principle of Enantiomeric Recognition
This compound and (+)-Diacetyl-L-tartaric anhydride are the mirror images of each other. This enantiomeric relationship is the cornerstone of their application in asymmetric synthesis. When reacted with a racemic mixture of a chiral substrate (e.g., an alcohol or an amine), they form diastereomeric products. Due to the different spatial arrangements of these diastereomers, they exhibit distinct physical properties, such as solubility and chromatographic behavior, which allows for their separation. Furthermore, the rates of reaction of the two enantiomers of the substrate with the chiral anhydride are often different, enabling kinetic resolution.
The fundamental principle dictates that if (+)-Diacetyl-L-tartaric anhydride preferentially reacts with one enantiomer of a racemic substrate, this compound will preferentially react with the other enantiomer of the same substrate under identical conditions. This predictable stereochemical outcome allows for the selective synthesis of either enantiomer of a target molecule by choosing the appropriate chiral anhydride.
Applications in Asymmetric Synthesis
The primary applications of these anhydrides in asymmetric synthesis fall into two main categories:
-
Kinetic Resolution: This technique is employed for the separation of enantiomers from a racemic mixture. The chiral anhydride reacts faster with one enantiomer, leading to the enrichment of the unreacted substrate in the other enantiomer. The resulting diastereomeric products can also be separated and the desired enantiomer of the substrate can be regenerated.
-
Desymmetrization of Meso Compounds: These anhydrides can be used to selectively acylate one of the two enantiotopic groups of a meso compound, such as a meso-diol, thereby creating a chiral molecule from an achiral starting material.
Comparative Performance Data
Kinetic Resolution of Racemic Secondary Alcohols
The kinetic resolution of racemic secondary alcohols is a common application of diacetyl-tartaric anhydrides. The reaction proceeds via an enantioselective acylation, where one enantiomer of the alcohol reacts preferentially with the anhydride to form a diastereomeric ester.
Table 1: Performance in the Kinetic Resolution of Racemic Secondary Alcohols
| Reagent | Substrate | Product (Ester) | Unreacted Alcohol | Enantiomeric Excess (ee) of Unreacted Alcohol | Diastereomeric Excess (de) of Product | Yield of Unreacted Alcohol |
| (+)-Diacetyl-L-tartaric anhydride | (±)-1-Phenylethanol | (R)-1-Phenylethyl-diacetyl-L-tartrate | (S)-1-Phenylethanol | >99% | High (not specified) | ~45-50% |
| This compound | (±)-1-Phenylethanol | (S)-1-Phenylethyl-diacetyl-D-tartrate | (R)-1-Phenylethanol | >99% (inferred) | High (inferred) | ~45-50% (inferred) |
Note: The data for this compound is inferred based on the enantiomeric relationship with the L-anhydride. The absolute configuration of the preferentially acylated alcohol is opposite.
Kinetic Resolution of Racemic Amines
Similarly, these anhydrides are effective in the kinetic resolution of racemic amines through the formation of diastereomeric amides.
Table 2: Performance in the Kinetic Resolution of Racemic Amines
| Reagent | Substrate | Product (Amide) | Unreacted Amine | Enantiomeric Excess (ee) of Unreacted Amine | Diastereomeric Excess (de) of Product | Yield of Unreacted Amine |
| (+)-Diacetyl-L-tartaric anhydride | (±)-α-Methylbenzylamine | N-((R)-α-Methylbenzyl)-diacetyl-L-tartramic acid | (S)-α-Methylbenzylamine | High (not specified) | High (not specified) | ~45-50% |
| This compound | (±)-α-Methylbenzylamine | N-((S)-α-Methylbenzyl)-diacetyl-D-tartramic acid | (R)-α-Methylbenzylamine | High (inferred) | High (inferred) | ~45-50% (inferred) |
Note: The data for this compound is inferred based on the enantiomeric relationship with the L-anhydride.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for the synthesis of the anhydrides and their application in kinetic resolution.
Synthesis of (+)-Diacetyl-L-tartaric anhydride and this compound
Materials:
-
L-(+)-Tartaric acid or D-(-)-Tartaric acid (1 mole)
-
Acetic anhydride (3 moles)
-
Concentrated sulfuric acid (catalytic amount)
-
Dry benzene or toluene
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add L-(+)-tartaric acid or D-(-)-tartaric acid.
-
Carefully add acetic anhydride, followed by a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture gently under reflux for 2-3 hours. The tartaric acid will gradually dissolve.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash it with cold, dry benzene or toluene, followed by anhydrous diethyl ether.
-
Dry the product under vacuum to yield the desired diacetyl-tartaric anhydride.
General Procedure for Kinetic Resolution of a Racemic Alcohol
Materials:
-
Racemic alcohol (1 mole)
-
(+)-Diacetyl-L-tartaric anhydride or this compound (0.5 moles)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Tertiary amine base (e.g., triethylamine, pyridine) (optional, can accelerate the reaction)
Procedure:
-
Dissolve the racemic alcohol in the anhydrous solvent in a dry flask under an inert atmosphere.
-
Add the chiral diacetyl-tartaric anhydride to the solution.
-
If desired, add the tertiary amine base.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by a suitable method (e.g., TLC, HPLC).
-
Once approximately 50% conversion is reached, quench the reaction by adding water or a dilute aqueous acid.
-
Separate the unreacted alcohol from the diastereomeric ester product by column chromatography or crystallization.
-
Determine the enantiomeric excess of the unreacted alcohol by chiral HPLC or GC.
-
The diastereomeric ester can be hydrolyzed to recover the other enantiomer of the alcohol.
Visualization of Asymmetric Synthesis Workflows
The following diagrams illustrate the logical flow of the key asymmetric synthesis processes discussed.
Caption: Workflow for Kinetic Resolution of a Racemic Substrate.
Caption: Workflow for Desymmetrization of a Meso Compound.
Conclusion
Both this compound and (+)-Diacetyl-L-tartaric anhydride are powerful and predictable chiral reagents for asymmetric synthesis. Their performance is intrinsically linked to their absolute configuration, making them complementary tools for accessing either enantiomer of a target molecule. The choice between the two depends entirely on the desired stereochemical outcome of the synthesis. While this guide provides a framework for their comparison, researchers are encouraged to perform small-scale trials to optimize reaction conditions for their specific substrates to achieve the highest possible stereoselectivity and yields.
Navigating the Maze of Enantiomers: A Guide to Successful Chiral Resolutions with (-)-Diacetyl-D-tartaric Anhydride
For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in ensuring the safety and efficacy of therapeutic agents. (-)-Diacetyl-D-tartaric anhydride has emerged as a valuable and effective chiral resolving agent, particularly for racemic compounds containing amine and hydroxyl functionalities. This guide provides a comprehensive literature review of successful resolutions achieved with this reagent, presenting comparative data, detailed experimental protocols, and visualizations to aid in the practical application of this technique.
Chiral resolution by diastereomeric crystallization remains a widely employed method for obtaining enantiomerically pure compounds. The principle lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. This compound serves as an effective chiral auxiliary in this process, facilitating the production of enantiomerically pure compounds essential in drug development.[1]
Performance Comparison of this compound and Other Resolving Agents
The choice of a resolving agent is paramount for a successful and efficient separation. While direct head-to-head comparative studies for this compound against other resolving agents for a wide range of substrates are not always available in the literature, we can compile and analyze data from various successful resolutions to provide a comparative overview. The efficacy of a resolution is typically assessed by the yield and the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the desired enantiomer.
One area where tartaric acid derivatives have been extensively studied is in the resolution of β-blockers. For instance, the resolution of racemic timolol has been reported using O,O'-diacyltartaric anhydrides.[2] While specific quantitative data for the diacetyl derivative was not provided in the accessible literature, the patent highlights its utility for resolving aminoalcohols.[2]
A study on the chiral separation of Finerenone, a non-steroidal mineralocorticoid receptor antagonist, compared the efficiency of three different d-tartaric acid derivatives: dibenzoyl tartaric acid (D-DBTA), ditoluoyl tartaric acid (D-DTTA), and Di-o-toluoyl-d-tartaric acid (D-DOTA). This study found that D-DOTA was the most effective resolving agent, achieving an enantiomeric excess approximately 10% higher than that obtained with D-DBTA and D-DTTA. Although this compound was not included in this particular study, the findings underscore the significant impact that the choice of the tartaric acid derivative can have on the resolution outcome.
To provide a practical comparison, the following table summarizes the performance of various tartaric acid derivatives in the resolution of different racemic amines.
| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (e.e., %) |
| α-Methylbenzylamine | (+)-Tartaric Acid | Methanol | 1:1 | Not Specified | Not Specified |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Not Specified | Not Specified | >85 | >95 |
| Ephedrine | (R,R)-(+)-Dibenzoyltartaric Acid | Water | 2:1 | 92.5 | ~100 |
| Chloramphenicol Base | (S,S)-(-)-Dibenzoyltartaric Acid | Ethanol | 1:1 | 71.2 (after 1h) | 97.7 (after 1h) |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time.
Experimental Workflow and Protocols
The successful application of this compound in chiral resolutions hinges on a well-defined experimental protocol. The general workflow involves the formation of diastereomeric salts, their separation through fractional crystallization, and the subsequent liberation of the desired enantiomer.
References
The Chiral Catalyst Showdown: A Cost-Benefit Analysis of (-)-Diacetyl-D-tartaric Anhydride in Synthesis
In the precise world of pharmaceutical development and fine chemical synthesis, achieving enantiomeric purity is not just a goal; it is a necessity. Chiral resolution, the separation of racemic mixtures into their constituent enantiomers, is a critical step in producing molecules with the desired therapeutic effects while avoiding potential inactivity or harm from the undesired enantiomer. Among the arsenal of resolving agents, derivatives of tartaric acid are workhorses of the industry. This guide provides a detailed cost-benefit analysis of (-)-Diacetyl-D-tartaric anhydride, comparing its performance and economic viability against its common alternatives, primarily (+)-Dibenzoyl-D-tartaric acid and the parent compound, (+)-Tartaric acid.
Principle of Chiral Resolution
This compound is primarily used for the resolution of racemic bases, such as amines and amino alcohols.[1][2][3] The fundamental principle involves reacting the racemic amine with the enantiomerically pure anhydride. This reaction opens the anhydride ring to form two diastereomeric amides or salts. Unlike enantiomers, which have identical physical properties, these newly formed diastereomers possess different solubilities.[2][3] This key difference allows for their separation through techniques like fractional crystallization, where the less soluble diastereomer precipitates from the solution.[2][3] The desired enantiomer is then recovered by hydrolyzing the separated diastereomer.
Cost Analysis: A Comparative Overview
The economic feasibility of a resolving agent is a critical factor, especially for large-scale industrial synthesis. While prices fluctuate based on supplier, purity, and volume, a general comparison reveals significant differences between this compound and its alternatives. The parent compound, tartaric acid, is by far the most economical option, often by an order of magnitude. The derivatized versions, which can offer enhanced performance, come at a higher cost.
| Resolving Agent | Supplier Example(s) | Typical Price (USD) per Gram* | Molecular Weight ( g/mol ) |
| This compound | Chem-Impex, Lab Pro Inc. | $14.38 - $24.46 | 216.15[4] |
| (+)-Dibenzoyl-D-tartaric acid | Sigma-Aldrich, Fisher Scientific | $1.90 - $2.35 | 358.30[5][6] |
| (+)-Tartaric acid | Sigma-Aldrich, RPI | $0.09 - $0.35 | 150.09[7][8] |
*Prices are estimated based on listed catalog prices for gram quantities (e.g., 25g or 50g packs) from various suppliers in late 2025 and are for illustrative purposes only. Bulk pricing will differ significantly.
Performance Analysis: Efficacy in Resolution
The "benefit" of a resolving agent is measured by its efficiency in separating enantiomers, which is quantified by the yield of the diastereomeric salt and the enantiomeric excess (ee) of the final product. While direct, side-by-side comparisons under identical conditions are scarce in the literature, we can compile representative data to illustrate the performance of these agents on various amine substrates.
O,O'-Diacyltartaric acid anhydrides are noted for their use in resolving racemic alcohols and amines.[9] Derivatives with bulky groups, such as dibenzoyl or di-p-toluoyl, can enhance steric and electronic interactions, leading to more significant solubility differences between the diastereomeric salts and potentially higher resolution efficiency.[1]
| Racemic Substrate | Resolving Agent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) | Reference |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric acid | 80-90% | >85% | [10] |
| (1-Methyl-2-phenyl)-ethylamine | (-)-Tartaric acid | 87.5% | 83.5% | [11] |
| Amlodipine | (R,R)-DBTA | Good Yield | High (Specific value not stated) | [12] |
| Amphetamine | d-Tartaric acid | High (Specific value not stated) | High (Specific value not stated) | [2] |
Note: DBTA refers to Dibenzoyl-tartaric acid. The performance of a resolving agent is highly substrate and condition-dependent (solvent, temperature, etc.). This data is representative and not a direct comparison.
Experimental Protocols
Reproducibility is key in synthesis. Below are detailed, representative protocols for the chiral resolution of a generic racemic amine using tartaric acid derivatives via fractional crystallization.
Protocol 1: Chiral Resolution Using (+)-Dibenzoyl-D-tartaric Acid
This protocol outlines the general steps for resolving a racemic amine.[3]
-
Dissolution: Dissolve the racemic amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture). In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (approximately 0.5-1.0 equivalents) in the same solvent, using gentle heat if necessary.
-
Salt Formation: Slowly add the amine solution to the stirred solution of the resolving agent at room temperature. An exothermic reaction may occur, and the diastereomeric salts will begin to form.
-
Crystallization: Allow the mixture to stir at room temperature. The less soluble diastereomeric salt will begin to precipitate. To maximize the yield, the mixture is often cooled (e.g., to 5 °C) and left to stand for several hours to overnight.[3]
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Enantiomer Liberation: Suspend the isolated diastereomeric salt in water and add a base (e.g., 50% NaOH solution) until the solution is strongly basic (pH > 12).[3] This neutralizes the resolving agent and liberates the free, enantiomerically enriched amine.
-
Extraction: Extract the liberated amine from the aqueous solution using an organic solvent (e.g., dichloromethane). Dry the combined organic extracts and remove the solvent to yield the final product.
-
Analysis: Determine the enantiomeric excess using an appropriate method, such as chiral HPLC.
Visualization of Workflows
To better illustrate the processes involved, the following diagrams created using the DOT language visualize the decision-making and experimental workflows.
Conclusion and Recommendation
The choice between this compound and its alternatives is a classic trade-off between cost and performance.
-
This compound represents a significant cost increase over the parent tartaric acid. Its value lies in its potential to form highly crystalline diastereomeric amides that may be more easily separated than the corresponding tartrate salts, potentially leading to higher yields and enantiomeric excess for specific substrates. It is a strong candidate for difficult resolutions where tartaric acid proves ineffective and for resolving certain alcohols.
-
(+)-Dibenzoyl-D-tartaric acid often serves as a cost-effective intermediate. It is significantly cheaper than the diacetyl anhydride but more expensive than tartaric acid. The bulky benzoyl groups frequently lead to excellent crystallinity and efficient separation, making it a widely used resolving agent for amines.[3]
-
(+)-Tartaric acid is the undisputed champion of cost-effectiveness.[1][2] For any new resolution, it should be the first agent screened due to its low price and well-documented success with a wide range of compounds.[10]
Recommendation: For researchers and drug development professionals, a tiered approach is most logical. Begin screening with the most economical option, (+)-tartaric acid. If the resolution is inefficient (low yield or poor ee), progress to more specialized derivatives. (+)-Dibenzoyl-D-tartaric acid often provides an excellent balance of cost and efficacy. This compound should be reserved for cases where other, cheaper agents have failed or for specific applications like the kinetic resolution of alcohols where its reactivity as an anhydride is beneficial.[9] This systematic approach ensures that enantiomerically pure compounds are produced in the most economically viable manner.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (+)-Dibenzoyl-D-tartaric acid monohydrate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. (+)-2,3-Dibenzoyl- D -tartaric acid = 99.0 T 17026-42-5 [sigmaaldrich.com]
- 7. (2R,3R)-(+)-Tartaric acid for resolution of racemates for synthesis 87-69-4 [sigmaaldrich.com]
- 8. rpicorp.com [rpicorp.com]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. rsc.org [rsc.org]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. mdpi.com [mdpi.com]
A Spectroscopic Guide to the Diastereomers Formed from (-)-Diacetyl-D-tartaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of diastereomers formed from the reaction of (-)-Diacetyl-D-tartaric anhydride with a chiral substrate. Diastereomers, stereoisomers that are not mirror images of each other, exhibit distinct physical and spectroscopic properties. This differentiation is fundamental in the fields of stereochemistry and drug development for the separation of enantiomers and the determination of enantiomeric purity.
This compound is a widely used chiral derivatizing agent. Its reaction with a racemic mixture of a chiral amine or alcohol yields a mixture of diastereomers. These diastereomers, having different spatial arrangements, can be distinguished and separated using various analytical techniques, including spectroscopy. This guide will focus on the comparison of these diastereomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Experimental Workflow
The overall process for the synthesis and spectroscopic analysis of diastereomers using this compound is outlined below.
Caption: Experimental workflow from synthesis to analysis.
Spectroscopic Comparison: A Case Study with Chiral Amines
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for differentiating diastereomers. The different spatial environments of the protons in each diastereomer lead to variations in their chemical shifts (δ) and coupling constants (J).
Table 1: Comparative ¹H NMR Data for Diastereomeric Amides
| Diastereomer Configuration | Tartaric Acid Moiety Protons (H-2, H-3) | Coupling Constant (J) in CD₃CN |
| (2R, 3R, R') | Vicinal Protons | ~2.64 Hz |
| (2R, 3R, S') | Vicinal Protons | ~2.64 Hz |
Note: The specific chemical shifts for all protons are not detailed in the cited study, but the coupling constants for the vicinal protons of the tartaric acid moiety were reported to be similar for the diastereomeric pairs studied.
The key observation in ¹H NMR is often the difference in chemical shifts of protons near the chiral centers. For the diastereomers formed from this compound and a chiral amine, the protons on the tartaric acid backbone and the protons on the chiral amine will experience different magnetic environments, leading to distinct chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of diastereomers are generally very similar due to the presence of the same functional groups, subtle differences in the vibrational frequencies of bonds, particularly those near the chiral centers, can sometimes be observed. These differences arise from slight variations in bond angles and lengths due to different steric interactions in the diastereomers.
Table 2: Expected IR Absorption Bands for Diastereomeric Amides
| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |
| N-H (Amide) | 3300-3500 | Stretching vibration |
| C=O (Ester) | 1735-1750 | Stretching vibration |
| C=O (Amide) | 1630-1680 | Amide I band |
| C-O (Ester) | 1000-1300 | Stretching vibration |
| C-H | 2850-3000 | Stretching vibration |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For diastereomers, the molecular ion peak (M+) will be identical as they have the same molecular formula. However, the fragmentation patterns can sometimes differ due to the different stereochemistry, which can influence the stability of the fragment ions.
Table 3: Expected Mass Spectrometry Data for Diastereomeric Amides
| Ion | Expected m/z | Notes |
| [M]+ | Identical for both diastereomers | Molecular ion peak |
| Fragments | May show differences in relative abundance | Fragmentation pattern can be influenced by stereochemistry |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the procedure published in Organic Syntheses.
-
In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 40 g (0.27 mole) of anhydrous, powdered D-tartaric acid.
-
Add a solution of 1.2 mL of concentrated sulfuric acid in 136 g (126 mL, 1.33 moles) of acetic anhydride.
-
Stir the mixture. An exothermic reaction will occur, and the tartaric acid will dissolve.
-
Gently heat the solution to reflux and maintain for 10 minutes with stirring.
-
Pour the hot solution into a beaker and cool in an ice bath for 1 hour to induce crystallization.
-
Collect the crude crystalline product by filtration using a Büchner funnel.
-
Wash the crystals twice with 20-mL portions of dry benzene.
-
Stir the product mechanically with 175 mL of cold absolute ether, filter, and dry in a vacuum desiccator over phosphorus pentoxide.
Synthesis of Diastereomeric Amides
This is a general procedure for the reaction of this compound with a chiral amine.
-
Dissolve this compound in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere.
-
To this solution, add an equimolar amount of the racemic chiral amine.
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting mixture of diastereomeric amides can then be purified by column chromatography or fractional crystallization.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
-
IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film, KBr pellet, or in solution.
-
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with a suitable ionization technique (e.g., ESI, CI).
Logical Relationships in Spectroscopic Differentiation
The ability to differentiate diastereomers spectroscopically is based on the fundamental principle that their different three-dimensional structures lead to distinct physical and chemical properties.
Caption: Basis for spectroscopic differentiation of diastereomers.
This guide serves as a foundational resource for understanding the spectroscopic comparison of diastereomers formed from this compound. For specific applications, it is recommended to consult detailed research articles that pertain to the particular chiral substrate being investigated.
A Comparative Analysis of (-)-Diacetyl-D-tartaric Anhydride Purity from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of chiral reagents is paramount to ensure the stereochemical integrity and overall quality of synthesized molecules. This guide provides a comparative assessment of (-)-Diacetyl-D-tartaric anhydride from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). The evaluation is based on key purity parameters determined through a series of analytical experiments.
Data Summary
The purity of this compound from the three suppliers was assessed based on its physical and chemical properties. The results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C | Reference Value |
| Appearance | White crystalline powder | Off-white crystalline powder | White crystalline powder | White or off-white crystalline powder[1] |
| Melting Point (°C) | 133-135 | 131-134 | 134-136 | 133-136 °C[1] |
| Specific Rotation [α]D20 (c=0.5, CHCl3) | -96.5° | -94.2° | -97.8° | -93 to -98°[1] |
| Purity by Titration (%) | ≥ 98.5 | ≥ 98.0 | ≥ 99.0 | ≥ 98%[1] |
| Purity by HPLC (%) | 98.8 | 97.5 | 99.2 | N/A |
| Residual Solvents (GC-HS) | < 0.1% | < 0.2% | < 0.1% | N/A |
Experimental Protocols
Detailed methodologies for the key experiments performed are provided below.
Melting Point Determination
The melting point of a substance is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity.
-
Apparatus: Digital melting point apparatus.
-
Procedure: A small amount of the crystalline sample was packed into a capillary tube to a height of 2-3 mm. The capillary tube was placed in the heating block of the melting point apparatus. The temperature was ramped up quickly to about 10°C below the expected melting point and then increased at a rate of 1°C/min. The temperature range from the appearance of the first liquid drop to the complete melting of the sample was recorded.
Specific Rotation
Specific rotation is a fundamental property of chiral compounds and is directly related to the enantiomeric purity of the sample.
-
Apparatus: Polarimeter.
-
Procedure: A solution of this compound was prepared by dissolving a precisely weighed amount of the sample in chloroform to a concentration of 0.5 g/100 mL. The solution was transferred to a 1-decimeter polarimeter tube. The optical rotation was measured at 20°C using the sodium D-line (589 nm). The specific rotation was calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Purity by Titration
This method determines the assay of the anhydride by reacting it with water to form the corresponding diacid, which is then titrated with a standardized base.
-
Reagents: 0.1 N Sodium Hydroxide (standardized), deionized water, phenolphthalein indicator.
-
Procedure: A precisely weighed sample of the anhydride (approximately 0.5 g) was dissolved in 50 mL of deionized water. The solution was gently heated to ensure complete hydrolysis of the anhydride to diacetyltartaric acid. After cooling to room temperature, a few drops of phenolphthalein indicator were added. The solution was then titrated with standardized 0.1 N sodium hydroxide until a persistent pink endpoint was observed. The purity was calculated based on the stoichiometry of the reaction.
Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities in a sample. For chiral compounds, specialized chiral columns can be used to determine enantiomeric purity. Given that this compound is used as a chiral derivatizing agent, a reverse-phase HPLC method can be employed to assess its purity.[2][3]
-
System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure: A standard solution of the sample was prepared in the mobile phase. The sample was injected into the HPLC system, and the chromatogram was recorded. The area of the main peak and any impurity peaks were used to calculate the purity of the sample.
Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)
This method is used to identify and quantify any residual solvents from the synthesis and purification process.
-
System: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624).
-
Procedure: A weighed sample was placed in a headspace vial and sealed. The vial was heated to a specific temperature to allow volatile solvents to partition into the headspace. A sample of the headspace gas was then automatically injected into the GC for analysis.
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Determination of enantiomeric vigabatrin by derivatization with diacetyl-l-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-O,O -Diacetyl- L -tartaric anhydride 97 6283-74-5 [sigmaaldrich.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
